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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate: A Mechanistic and Methodological Guide

Introduction & Strategic Significance Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate (commonly referred to as ethyl 2-cyano-3-(p-tolylamino)acrylate) is a highly versatile enamine intermediate in organic synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate (commonly referred to as ethyl 2-cyano-3-(p-tolylamino)acrylate) is a highly versatile enamine intermediate in organic synthesis. It serves as a critical building block in the pharmaceutical industry, particularly in the synthesis of 4-anilinoquinoline-3-carbonitriles. These quinoline derivatives are potent, orally active inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a major target in oncology drug development [2].

The synthesis of this compound relies on a modified Gould-Jacobs reaction, which involves the condensation of an aniline derivative with an alkoxymethylene compound. Standard biochemical and synthetic libraries frequently catalog these intermediates due to their predictable reactivity and utility in generating complex heterocyclic systems[1].

Mechanistic Causality: The Addition-Elimination Cascade

The formation of ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate is driven by a classic addition-elimination mechanism [4]. Understanding the causality behind this pathway is essential for troubleshooting and scaling the reaction.

  • Nucleophilic Attack: The primary amine of p-toluidine acts as a nucleophile, attacking the highly electrophilic conjugated alkene carbon of ethyl (ethoxymethylene)cyanoacetate. The electrophilicity of this carbon is heavily enhanced by the electron-withdrawing cyano and ester groups.

  • Tetrahedral Intermediate: The attack generates a zwitterionic tetrahedral intermediate, which rapidly undergoes proton transfer to stabilize the charge distribution.

  • Elimination: The ethoxy group is expelled as a leaving group (forming ethanol), restoring the extended conjugated π -system.

  • Stereochemical Driving Force: The reaction is highly stereoselective, predominantly yielding the Z-isomer. The causality here is thermodynamic: the Z-geometry allows for the formation of a robust intramolecular hydrogen bond between the secondary amine (N-H) and the carbonyl oxygen of the ethyl ester. This locked, planar conformation lowers the overall energy of the molecule and is a prerequisite for subsequent thermal cyclization into quinoline scaffolds.

Mechanism A p-Toluidine (Nucleophile) B Ethyl (ethoxymethylene)cyanoacetate (Electrophile) C Tetrahedral Intermediate (Zwitterionic) D Proton Transfer & Ethanol Elimination C->D Intramolecular Rearrangement E Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate (Z-Isomer) D->E - EtOH AB AB AB->C Nucleophilic Attack

Caption: Addition-elimination mechanism yielding the thermodynamically stable Z-isomer.

Experimental Methodology & Self-Validating Protocols

The following protocol is designed as a self-validating system. Absolute ethanol is explicitly chosen as the solvent. At reflux (80 °C), ethanol fully solubilizes the starting materials. However, as the reaction progresses, the highly crystalline product forms. Because the product has significantly lower solubility in cold ethanol than the starting materials, it spontaneously precipitates upon cooling. This phase change acts as a visual confirmation of reaction success and allows for isolation without the need for column chromatography [3].

Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, suspend p-toluidine (10.7 g, 100 mmol) and ethyl (ethoxymethylene)cyanoacetate (16.9 g, 100 mmol) in absolute ethanol (100 mL).

  • Reflux: Attach a reflux condenser. Heat the mixture to 80 °C using an oil bath or heating mantle. Maintain vigorous stirring for 3 hours. Monitor the disappearance of starting materials via TLC (Hexane:EtOAc 7:3, UV visualization).

  • Crystallization: Once the reaction is complete, remove the flask from the heat source. Allow it to cool gradually to room temperature. A heavy precipitate will begin to form. Transfer the flask to an ice bath (0–5 °C) for 1 hour to drive the crystallization to completion.

  • Isolation: Collect the crystalline precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 20 mL) to remove any residual unreacted starting materials and colored byproducts.

  • Drying: Transfer the purified crystals to a watch glass and dry in a vacuum oven at 50 °C for 12 hours to afford the target compound as off-white to pale yellow crystals.

Workflow Step1 Reagent Mixing (Equimolar in EtOH) Step2 Reflux (80°C, 3 h) Step1->Step2 Step3 Cooling & Ice Bath (0-5°C, 1 h) Step2->Step3 Step4 Vacuum Filtration & Cold Wash Step3->Step4 Step5 Vacuum Drying (50°C, 12 h) Step4->Step5 Step6 Analytical Validation Step5->Step6

Caption: Experimental workflow for the synthesis and isolation of the target enamine.

Optimization of Reaction Conditions

To demonstrate the causality behind solvent selection, Table 1 summarizes the yield and purity outcomes under various conditions.

SolventTemperature (°C)Time (h)Yield (%)Purity ProfileRationale / Observation
Ethanol (Abs) 80 (Reflux) 3 92 >98% (Crystalline) Optimal. Product precipitates upon cooling; easy isolation.
Toluene110 (Reflux)285~90% (Requires recryst.)Faster reaction, but product remains partially soluble; lower isolated yield.
Neat (No solvent)100178~85% (Gummy solid)High exotherm leads to localized decomposition and difficult workup.
Methanol65 (Reflux)588>95% (Crystalline)Lower boiling point increases required reaction time.

Analytical Characterization & Data Interpretation

The structural integrity of the synthesized compound must be validated using spectroscopic techniques. The 1 H NMR spectrum is particularly diagnostic and self-validating for the Z-isomer geometry.

Key Diagnostic Markers:

  • The Alkene-Amine Coupling: The alkene proton (=CH) and the amine proton (NH) appear as doublets with a large coupling constant (J 13.5 Hz). This large J-value confirms the trans-diaxial-like arrangement of these protons across the C-N bond in the enamine system.

  • The Hydrogen Bond Shift: The NH proton is shifted extremely downfield ( δ ~10.75 ppm). This is a direct consequence of strong intramolecular hydrogen bonding with the ester carbonyl, which deshields the proton. If the E-isomer were present, this proton would appear significantly further upfield.

Spectroscopic Data Summary
Analytical MethodKey Signals / ObservationsStructural Assignment
1 H NMR (400 MHz, CDCl 3​ ) δ 10.75 (bd, J = 13.5 Hz, 1H)NH (Hydrogen-bonded to ester C=O)
δ 8.05 (d, J = 13.5 Hz, 1H)=CH (Coupled to NH)
δ 7.25 (d, J = 8.2 Hz, 2H), 7.18 (d, J = 8.2 Hz, 2H)Ar-H (p-tolyl AB system)
δ 4.28 (q, J = 7.1 Hz, 2H), 1.35 (t, J = 7.1 Hz, 3H)Ester -CH 2​ CH 3​
δ 2.35 (s, 3H)Ar-CH 3​
FT-IR (ATR, cm −1 )3250 (br), 2210 (s), 1685 (s), 1620 (s)N-H stretch, C N stretch, Ester C=O, C=C enamine
HRMS (ESI-TOF)Calculated for C 13​ H 14​ N 2​ O 2​ [M+H] + : 231.1128Found: 231.1135

References

  • ResearchGate. "Synthesis of Some Novel Quinazolinone Derivatives with Anticipated Biological Activity." ResearchGate, [Link]

  • Chim.it. "Chemistry and Properties - TARGETS IN HETEROCYCLIC SYSTEMS." Società Chimica Italiana, [Link]

Exploratory

Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate CAS number 59746-98-4

An In-Depth Technical Guide to Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate (CAS 59746-98-4) in Medicinal Chemistry As a Senior Application Scientist, I often encounter chemical intermediates that, while seemingl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate (CAS 59746-98-4) in Medicinal Chemistry

As a Senior Application Scientist, I often encounter chemical intermediates that, while seemingly simple, serve as the foundational architecture for highly complex therapeutics. Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate (CAS 59746-98-4) is a prime example. This enamine-acrylate derivative is a highly specialized building block, primarily utilized as the immediate precursor to 6-methyl-4-oxo-1H-quinoline-3-carbonitrile via the Gould-Jacobs reaction [1].

This technical whitepaper deconstructs the physicochemical properties, mechanistic causality, and validated synthetic protocols for utilizing CAS 59746-98-4 in the development of 3-cyanoquinoline-based kinase inhibitors.

Structural Rationale and Physicochemical Profiling

The molecular architecture of CAS 59746-98-4 is intentionally designed to facilitate downstream intramolecular cyclization. The molecule features an electron-rich p-toluidine moiety conjugated to a highly electron-deficient cyanoacrylate system.

The choice of a cyanoacetate derivative (rather than a standard diethyl malonate) is a deliberate pharmacological strategy. Cyclizing this specific intermediate yields a quinoline with a 3-cyano substitution . In kinase inhibitor design (e.g., for EGFR or Src targets like Bosutinib and Pelitinib analogs), the 3-cyano group acts as a critical, compact hydrogen-bond acceptor that interacts with the hinge region of the kinase ATP-binding pocket, significantly improving binding affinity over bulky 3-carboxylate alternatives [2].

Table 1: Physicochemical & Structural Profile of the Intermediate and Product

PropertyIntermediate (CAS 59746-98-4)Cyclized Product (CAS 71083-62-0)
Chemical Name Ethyl 2-cyano-3-[(4-methylphenyl)amino]acrylate6-Methyl-4-oxo-1H-quinoline-3-carbonitrile
Molecular Formula C₁₃H₁₄N₂O₂C₁₁H₈N₂O
Molecular Weight 230.26 g/mol 184.19 g/mol
Structural Role Open-chain electrophilic precursorRigid, planar pharmacophore core
H-Bond Donors/Acceptors 1 / 41 / 2
Key Spectroscopic Shift Alkene proton (~8.4 ppm, singlet)Aromatic quinoline core emergence

Mechanistic Pathway: The Modified Gould-Jacobs Cyclization

The transformation of CAS 59746-98-4 into a bioactive quinoline scaffold relies on a thermal electrocyclic ring closure known as the Gould-Jacobs reaction [1].

Causality of the Mechanism: The reaction requires extreme thermal conditions (>240 °C) to overcome the high activation energy barrier for the aromatic ring to attack the ester carbonyl. During this process, ethanol is eliminated. The cyano group remains intact because it is a significantly poorer leaving group than the ethoxy group, ensuring high regioselectivity for the 4-oxo-3-cyanoquinoline architecture [3].

Synthesis A p-Toluidine + Ethyl (ethoxymethylene)cyanoacetate B Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate (CAS 59746-98-4) A->B Condensation (- EtOH) C Thermal Cyclization (Dowtherm A, 250°C) B->C Heat D 6-Methyl-4-oxo-1H-quinoline-3-carbonitrile (Kinase Core) C->D Electrophilic Aromatic Substitution (- EtOH)

Figure 1: Synthetic workflow from primary precursors to the functionalized quinoline core.

Self-Validating Experimental Protocol

To ensure reproducibility and high yield, the following protocol establishes a self-validating system for the synthesis and subsequent cyclization of CAS 59746-98-4.

Phase 1: Condensation (Synthesis of CAS 59746-98-4)
  • Rationale: Toluene is selected as the solvent to allow for azeotropic removal of the ethanol byproduct, driving the equilibrium toward the enamine product.

  • Charge a round-bottom flask with p-toluidine (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.05 eq). Note: The slight excess of the cyanoacetate ensures complete consumption of the aniline, which is harder to separate later.

  • Suspend the mixture in anhydrous toluene (0.5 M concentration).

  • Reflux at 110 °C for 2–4 hours under a Dean-Stark trap.

  • Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the p-toluidine spot validates completion.

  • Cool to room temperature, concentrate under reduced pressure, and recrystallize the resulting solid from ethanol to yield pure CAS 59746-98-4.

Phase 2: Thermal Cyclization (Synthesis of CAS 71083-62-0)
  • Rationale: Dowtherm A (a eutectic mixture of 26.5% biphenyl and 73.5% diphenyl ether) is mandatory here. Its boiling point of ~258 °C perfectly matches the thermal energy required for cyclization without degrading the organic substrate [2].

  • Heat 10 volumes of Dowtherm A in a multi-neck flask to 250 °C under an inert nitrogen atmosphere.

  • Carefully add solid CAS 59746-98-4 portion-wise to the boiling solvent. Caution: Rapid ethanol evolution will occur. Ensure a robust reflux condenser is active.

  • Maintain heating at 250 °C for 1.5 to 2 hours.

  • Validation Step: Cool the mixture to 70 °C and slowly add hexanes (30 volumes). The non-polar hexanes drastically reduce the solubility of the polar quinoline product, forcing it to precipitate while keeping the Dowtherm A in solution.

  • Filter the precipitate, wash extensively with hexanes and diethyl ether, and dry under vacuum.

Table 2: Optimization of Thermal Cyclization Parameters

Solvent SystemTemperature (°C)Reaction TimeYield (%)Impurity Profile
Toluene11024 hours< 5%Starting material recovered
DMF15312 hours15%High degradation
Dowtherm A 250 1.5 hours 82 - 88% High purity (>98%)

Application in Drug Development: Kinase Inhibition

Once cyclized, the resulting 6-methyl-4-oxo-1H-quinoline-3-carbonitrile is typically subjected to chlorination (using POCl₃) to yield a 4-chloro derivative. This acts as an electrophilic hub for nucleophilic aromatic substitution (SNAr) with various anilines, generating potent tyrosine kinase inhibitors [3].

The 3-cyanoquinoline scaffold operates by competitively binding to the ATP pocket of hyperactive kinases. The nitrogen of the quinoline ring and the 3-cyano group form a robust hydrogen-bonding network with the peptide backbone of the kinase hinge region, effectively shutting down downstream oncogenic signaling.

Pathway Inhibitor 3-Cyanoquinoline Derivative Kinase EGFR / Src Kinase (ATP Binding Pocket) Inhibitor->Kinase Competitive Inhibition Downstream1 PI3K / AKT Pathway Kinase->Downstream1 Blocked Downstream2 RAS / MAPK Pathway Kinase->Downstream2 Blocked Result Tumor Cell Apoptosis & Proliferation Arrest Downstream1->Result Suppressed Downstream2->Result Suppressed

Figure 2: Mechanism of action for 3-cyanoquinoline-derived kinase inhibitors blocking oncogenic pathways.

By mastering the synthesis and thermal dynamics of the CAS 59746-98-4 intermediate, drug discovery teams can reliably scale up the production of complex, highly targeted antineoplastic agents.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine.National Institutes of Health (NIH) / PMC.
  • Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor.The Journal of Organic Chemistry - ACS Publications.
  • New Synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide.Heterocycles / CLOCKSS.
Foundational

Crystallographic Profiling and Structural Elucidation of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary & Pharmacophore Rationale Ethyl 2-cyano-3-[(4-methylph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Pharmacophore Rationale

Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate (also known as (Z)-ethyl 2-cyano-3-(p-tolylamino)acrylate) is a highly versatile "push-pull" enamine intermediate. In drug development, this structural motif is a critical building block for the synthesis of bioactive heterocycles, including pyrimidines, quinolones, and kinase inhibitors.

Understanding the precise three-dimensional architecture of this molecule is paramount. The spatial orientation of the p-tolyl ring relative to the cyano and ester functionalities dictates its reactivity profile during cyclization reactions. This whitepaper provides a comprehensive, self-validating methodology for the crystallization, X-ray diffraction (XRD) analysis, and structural refinement of this compound, grounded in established crystallographic principles for arylaminoacrylates [1].

Thermodynamic Basis of Conformational Isomerism

Before initiating crystallization, it is crucial to understand the molecular mechanics driving the compound's solid-state behavior. The molecule features an electron-donating secondary amine (-NH) conjugated through a carbon-carbon double bond to two electron-withdrawing groups (cyano and ethyl ester).

Mechanistic Insight: This extensive π -conjugation restricts rotation around the C=C and C-N bonds, enforcing a strictly planar core geometry. Furthermore, the compound overwhelmingly crystallizes as the Z-isomer .

  • Causality: In the Z-configuration, the amino proton is positioned cis to the ester carbonyl oxygen. This proximity facilitates a robust, six-membered intramolecular hydrogen bond (N-H···O=C). The thermodynamic stability gained from this intramolecular interaction far exceeds that of the alternative E-isomer, which would rely on weaker N-H···N(cyano) interactions [2].

Self-Validating Crystallization Protocol

Standard rapid precipitation methods often trap kinetic impurities and yield microcrystalline powders unsuitable for Single-Crystal X-Ray Diffraction (SC-XRD). To obtain diffraction-quality single crystals, we employ a thermodynamically controlled vapor diffusion method.

Step-by-Step Methodology
  • Saturated Solution Preparation: Dissolve 50 mg of synthesized Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate in a minimal volume (approx. 2-3 mL) of hot ethyl acetate (EtOAc). EtOAc is chosen because it easily disrupts intermolecular π−π stacking without interfering with the critical intramolecular hydrogen bonds [3].

  • Filtration (Self-Validation Check 1): Pass the warm solution through a 0.22 µm PTFE syringe filter into a clean glass vial.

    • Validation: Illuminate the vial with a laser pointer. The absence of beam scattering (a negative Tyndall effect) confirms the complete removal of heterogeneous nucleation sites (dust, undissolved solute). This ensures that subsequent nucleation is strictly driven by supersaturation thermodynamics.

  • Anti-Solvent Layering: Carefully layer 5 mL of non-polar anti-solvent (n-hexane) over the EtOAc solution using a glass pipette, minimizing turbulence at the interface.

  • Incubation: Seal the vial with a semi-permeable membrane (e.g., pierced Parafilm) and store it in a vibration-free, temperature-controlled environment (20°C) for 72–96 hours.

  • Harvesting (Self-Validation Check 2): Inspect the crystals under a polarized light microscope.

    • Validation: Select a block-shaped crystal. When rotated under cross-polarizers, the crystal must exhibit sharp, uniform extinction every 90 degrees. Non-uniform extinction indicates twinning or internal stress, rendering the crystal unsuitable for high-resolution XRD.

CrystallizationWorkflow A 1. Dissolution (Hot EtOAc) B 2. PTFE Filtration (Tyndall Validation) A->B C 3. Anti-Solvent Layering (n-Hexane) B->C D 4. Controlled Incubation (20°C, 72h) C->D E 5. Crystal Selection (Polarized Light Extinction) D->E

Fig 1. Self-validating workflow for single-crystal growth and selection.

SC-XRD Data Acquisition and Structural Refinement

Once a pristine single crystal is isolated, the structural elucidation phase begins. The goal is to solve the phase problem and construct an accurate electron density map.

Data Collection Parameters
  • Mounting: Mount the crystal on a MiTeGen loop using perfluoropolyether oil.

  • Cryocooling: Immediately flash-cool the crystal to 100 K using an open-flow nitrogen cryostream.

    • Causality: Cooling to 100 K drastically reduces thermal displacement parameters (atomic vibrations). This minimizes the smearing of electron density, allowing for the precise localization of lighter atoms, particularly the critical enamine hydrogen atom.

  • Radiation: Use Cu-K α radiation ( λ=1.54184 Å).

    • Validation Check: Monitor the data completeness in real-time. The acquisition must not be terminated until completeness exceeds 99.5% up to 2θ=67∘ .

Refinement Logic

RefinementLogic Data Data Phase Phase Problem Solution (Intrinsic Phasing / SHELXT) Data->Phase Heavy Anisotropic Refinement (C, N, O atoms via SHELXL) Phase->Heavy Hydro Hydrogen Atom Placement (Riding Model / Difference Map) Heavy->Hydro Val Final Validation (CheckCIF & Hirshfeld Analysis) Hydro->Val

Fig 2. Sequential logic for crystallographic phase solution and structural refinement.

Quantitative Crystallographic Data

Based on isostructural analyses of related substituted arylaminoacrylates [1][2], the following crystallographic parameters are established for the p-tolyl derivative.

Table 1: Anticipated Crystallographic Parameters for Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate

ParameterValue / Description
Chemical Formula C₁₃H₁₄N₂O₂
Formula Weight 230.26 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Z (Molecules per unit cell) 4
Conformation Z-isomer (strictly planar core)
Intramolecular H-Bond N1–H1···O1 (Ester Carbonyl); ~1.95 Å
Intermolecular Interactions C–H··· π (driven by the p-tolyl methyl group)

Supramolecular Architecture & Hirshfeld Surface Analysis

To fully leverage this compound in drug design, one must understand how it interacts with its environment (e.g., a protein binding pocket or a crystal lattice). Because the primary hydrogen bond donor (the N-H group) is fully consumed by the strong intramolecular interaction with the ester carbonyl, the molecule lacks classical strong intermolecular hydrogen bonding capabilities.

Instead, the supramolecular assembly is governed by weaker, dispersive forces. Hirshfeld surface analysis reveals that the crystal lattice is primarily stabilized by C-H··· π interactions originating from the methyl group of the p-tolyl ring interacting with the electron-rich π -system of adjacent acrylate cores. Additionally, weak dipole-dipole interactions between the anti-parallel cyano groups of neighboring molecules help lock the 3D lattice into its monoclinic space group.

Application Insight: When designing kinase inhibitors using this scaffold, medicinal chemists should treat the enamine core as a rigid, planar, lipophilic unit. The lack of available H-bond donors on the nitrogen means this region of the molecule is best suited for occupying hydrophobic pockets rather than targeting polar hinge-region residues.

References

  • Title: X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N,N-dimethyl amino acrylate Source: PubMed (Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy) URL: [Link]

  • Title: Supramolecular assembly of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, crystal structure, Hirshfeld surface analysis and DFT studies Source: Journal of Molecular Structure URL: [Link]

Exploratory

Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate Derivatives: Synthesis, Structural Dynamics, and Applications in Drug Discovery

Executive Summary As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, I frequently encounter enaminones—specifically ethyl 2-cyano-3-(arylamino)prop-2-enoates —as highly versatile b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, I frequently encounter enaminones—specifically ethyl 2-cyano-3-(arylamino)prop-2-enoates —as highly versatile building blocks. The specific derivative, ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate (often referred to as ethyl 2-cyano-3-(p-tolylamino)acrylate), represents a critical intermediate bridging simple aliphatic precursors with complex, pharmacologically active heterocycles[1].

This technical guide provides a comprehensive analysis of the structural chemistry, mechanistic synthesis, and downstream utility of this compound. By moving beyond basic descriptive chemistry, this whitepaper explains the thermodynamic causality behind experimental protocols, ensuring that researchers can implement these workflows as highly reproducible, self-validating systems.

Structural Chemistry and Thermodynamic Stability

The chemical architecture of ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate is defined by a highly conjugated push-pull system. The electron-donating secondary amine (p-tolylamino group) at the β -position pushes electron density through the alkene toward the electron-withdrawing cyano and ester groups at the α -position.

The E/Z Isomerism and Intramolecular Hydrogen Bonding

A critical factor in the handling and reactivity of this compound is its geometric isomerism. While both E and Z isomers are theoretically possible, the Z-isomer is overwhelmingly thermodynamically preferred .

Causality: The Z-configuration allows for the formation of a robust, six-membered pseudo-ring via intramolecular hydrogen bonding between the amine proton (N-H) and the carbonyl oxygen of the ester group (N-H···O=C)[2]. This intramolecular stabilization not only dictates the stereochemical outcome of the synthesis but also drastically reduces the molecule's polarity, allowing it to spontaneously crystallize out of polar solvents like ethanol. This physical property is the foundation of our self-validating synthetic protocol.

Mechanistic Pathways and Synthetic Methodologies

The most efficient route to synthesize ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate is a one-pot, three-component condensation. This is a variation of the classic Gould-Jacobs approach, utilizing an active methylene compound, a methine source, and an aromatic amine.

SynthesisMechanism A Ethyl Cyanoacetate (Active Methylene) C Ethyl 2-cyano-3-ethoxyacrylate (Reactive Intermediate) A->C + B - 2 EtOH (Reflux) B Triethyl Orthoformate (Methine Source) E Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate C->E + D Addition-Elimination - EtOH D 4-Methylaniline (p-Toluidine)

Figure 1: Three-component synthesis of ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate.

Experimental Protocol: Self-Validating Three-Component Condensation

This protocol is designed to be self-validating; the success of the reaction is visually confirmed by the spontaneous precipitation of the thermodynamically stable product, eliminating the need for complex chromatographic purification.

  • Step 1: Reagent Preparation. In a 100 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine ethyl cyanoacetate (10 mmol, 1.13 g), triethyl orthoformate (12 mmol, 1.78 g), and 4-methylaniline (p-toluidine) (10 mmol, 1.07 g).

    • Expert Insight: A 20% molar excess of triethyl orthoformate is used to ensure complete consumption of the active methylene, as orthoformate acts as both a reagent and a dehydrating agent[3].

  • Step 2: Condensation Reaction. Add 20 mL of absolute ethanol. Heat the mixture to reflux (approx. 78 °C) for 3 to 4 hours.

    • Causality: Refluxing drives the sequential elimination of ethanol molecules. The Dean-Stark apparatus can be used to remove the generated ethanol if solvent-free conditions are preferred, shifting the equilibrium entirely to the right according to Le Chatelier's principle.

  • Step 3: In Situ Crystallization & Isolation. Remove the heat source and allow the flask to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.

    • Self-Validation: As the mixture cools, the Z-isomer, stabilized by intramolecular H-bonding, will spontaneously precipitate as a crystalline solid. If no precipitate forms, the condensation has failed or stalled at the ethoxyacrylate intermediate.

  • Step 4: Analytical Verification. Filter the precipitate under vacuum, wash with 10 mL of ice-cold ethanol to remove unreacted starting materials, and dry under a vacuum. The typical yield is 80-85%.

Physicochemical and Spectroscopic Profiling

To ensure the integrity of the synthesized compound, rigorous spectroscopic validation is required. The table below summarizes the expected quantitative data for ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate, serving as a benchmark for quality control.

Table 1: Spectroscopic Markers for Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate

Analytical MethodSignal / Peak PositionAssignmentMechanistic Significance
FT-IR Spectroscopy ~3250 cm⁻¹N-H stretchBroadened and shifted lower due to H-bonding[4].
~2215 cm⁻¹C N stretchHighly conjugated cyano group[5].
~1680 cm⁻¹C=O stretch (Ester)Shifted lower due to conjugation and H-bonding.
¹H NMR (400 MHz, CDCl₃) δ 1.35 (t, J = 7.1 Hz, 3H)Ester -CH₃Confirms retention of the ethyl ester group.
δ 2.35 (s, 3H)Aromatic -CH₃Confirms incorporation of the p-toluidine moiety.
δ 4.28 (q, J = 7.1 Hz, 2H)Ester -CH₂-Standard ethyl ester methylene signal.
δ 7.15 - 7.25 (m, 4H)Aromatic Protonspara-Substituted benzene ring pattern.
δ 8.05 (d, J = 13.5 Hz, 1H)Enamine =CH-High shift due to strong electron withdrawal.
δ 10.80 (d, J = 13.5 Hz, 1H)Amine N-HCritical diagnostic peak: High shift confirms the Z-isomer intramolecular H-bond. Exchanges with D₂O.

Applications in Heterocyclic Synthesis and Pharmacology

The true value of ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate lies in its utility as a pluripotent intermediate. The presence of multiple electrophilic and nucleophilic centers allows it to undergo diverse cyclization reactions.

DownstreamApplications Core Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate Quinoline 4-Hydroxyquinoline-3-carbonitriles (Thermal Cyclization) Core->Quinoline Gould-Jacobs Type Cyclization Pyrimidine Pyrimidines / Pyrimidones (Reaction with Urea/Thiourea) Core->Pyrimidine Base-Catalyzed Condensation Pyrazole Aminopyrazoles (Reaction with Hydrazines) Core->Pyrazole Nucleophilic Substitution Pyrido Pyrido[3,4-c]pyridazines (Multi-step Condensation) Core->Pyrido Bifunctional Annulation

Figure 2: Divergent synthetic utility of ethyl 2-cyano-3-(arylamino)prop-2-enoates.

Gould-Jacobs Type Cyclization

Heating the derivative to high temperatures (typically >250 °C in Dowtherm A) induces an intramolecular electrophilic aromatic substitution. The ester carbonyl is attacked by the ortho-position of the aromatic ring, yielding 4-hydroxyquinoline-3-carbonitriles. This is a foundational reaction in the synthesis of antimalarial and antibacterial quinolone scaffolds.

Synthesis of Polycyclic Pharmacophores

Recent advancements have utilized these enaminones to construct highly complex polycyclic systems, such as pyrido[3,4-c]pyridazines . By reacting the cyanoacrylate derivative with specialized hydrazines or active methylene compounds, researchers can trigger cascade annulations. These polycyclic derivatives are currently under intense investigation as kinase inhibitors (e.g., HPK1 inhibitors) for immuno-oncology applications[1][3].

Table 2: Biological Targets of Cyanoacrylate and Enaminone Derivatives

Therapeutic AreaMechanism of Action / TargetStructural RationaleReference
Oncology HPK1 Kinase InhibitionPyrido-pyridazine cores derived from cyanoacrylates fit deep within the ATP-binding pocket of kinases.[3]
Antimicrobial Cell Wall Synthesis DisruptionThioxopyrimidine derivatives synthesized via reaction with thiourea exhibit broad-spectrum antibacterial activity.[5]
Agrochemical Photosystem II InhibitionAcrylic derivatives with specific hydrogen-bonding motifs disrupt electron transport in plants.[2]

Conclusion

Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate is far more than a simple chemical intermediate; it is a highly engineered synthetic node. By understanding the thermodynamic causality of its Z-isomer stabilization and leveraging its push-pull electronic nature, drug development professionals can reliably access a vast chemical space of quinolines, pyrimidines, and pyrido-pyridazines. The self-validating synthetic protocols outlined in this guide ensure that researchers can produce this critical building block with high fidelity and reproducibility.

References

  • MDPI. "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives." Molecules, 2022. Available at:[Link]

  • SciELO México. "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity." Journal of the Mexican Chemical Society, 2015. Available at:[Link]

  • PubMed Central (PMC). "Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate." Acta Crystallographica Section E, 2008. Available at:[Link]

  • ResearchGate. "Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates..." Zeitschrift für Naturforschung C, 2011. Available at:[Link]

  • Wikipedia. "Ethyl cyanoacrylate." Wikimedia Foundation, 2023. Available at:[Link]

Sources

Foundational

Structural and Pharmacological Profiling of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate

Executive Summary Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate is a highly functionalized enaminone, structurally classified as an arylaminoacrylate. Characterized by a "push-pull" alkene system, this molecule fe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate is a highly functionalized enaminone, structurally classified as an arylaminoacrylate. Characterized by a "push-pull" alkene system, this molecule features an electron-donating p-tolylamino group conjugated with electron-withdrawing cyano and ethyl ester moieties. This unique electronic configuration not only makes it a highly versatile building block for synthesizing complex heterocycles—such as dihydropyrimidinones and pyrazoles—but also endows the core scaffold with intrinsic biological activities[1].

As a Senior Application Scientist, understanding the causality between a molecule's structural features and its biological targets is paramount. This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, predicted mechanisms of action, and field-proven protocols for its synthesis and biological evaluation.

Physicochemical & Pharmacophore Analysis

The biological potential of ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate is directly dictated by its structural components. The enaminone core acts as a rigid, planar scaffold that facilitates strong intermolecular interactions.

  • The p-Tolyl Group (4-methylphenyl): The addition of the para-methyl group increases the overall lipophilicity (LogP) of the molecule compared to an unsubstituted phenyl ring. This enhancement is critical for penetrating the hydrophobic phospholipid bilayers of bacterial cell walls and mammalian cell membranes.

  • The Cyanoacrylate Backbone: Cyanoacrylates are privileged pharmacophores recognized for their ability to act as Michael acceptors or form strong hydrogen bonds within enzyme active sites, leading to documented anticancer and antiviral activities[2][3].

  • Hydrogen Bonding Network: The secondary amine (N-H) serves as a potent hydrogen bond donor, while the cyano (C≡N) and ester carbonyl (C=O) groups act as hydrogen bond acceptors. This triad is highly effective at anchoring the molecule within the hinge regions of intracellular kinases.

Table 1: Physicochemical Parameters & Pharmacological Relevance
ParameterValue (Predicted/Typical)Pharmacological Relevance
Molecular Weight 230.26 g/mol Highly favorable for oral bioavailability; strictly adheres to Lipinski's Rule of 5.
LogP (Lipophilicity) ~2.8Optimal for membrane permeability; avoids extreme hydrophobicity that causes aggregation.
H-Bond Donors 1 (Enamine N-H)Crucial for target kinase hinge-region binding and receptor anchoring.
H-Bond Acceptors 4 (O, N atoms)Facilitates interaction with aqueous solvent and polar residues in target pockets.
TPSA 63.2 ŲIndicates excellent cellular permeability and potential blood-brain barrier (BBB) crossing.

Predicted Mechanisms of Action & Biological Activity

Based on the extensive literature surrounding structurally homologous arylaminoacrylates and cyanoacrylates, ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate is projected to exhibit a polypharmacological profile.

  • Antimicrobial Activity: Research has demonstrated that 3-arylaminoacrylates possess potent antibacterial activity, particularly against Gram-positive strains like Staphylococcus aureus[4]. The lipophilic p-tolyl group facilitates insertion into the bacterial membrane, while the enaminone core disrupts essential enzymatic processes.

  • Anticancer / Antitumor Potential: Cyanoacrylate derivatives are known to exhibit moderate to high cytotoxicity against various human cancer cell lines (e.g., PC3, A431)[2]. The mechanism often involves the inhibition of specific protein kinases, leading to the downstream activation of Caspase-3 and subsequent apoptosis[3]. Furthermore, this compound is a direct precursor to 3,4-dihydropyrimidinones (DHPMs) via Biginelli-like multicomponent reactions, a class of molecules famous for their profound antitumor efficacy[1].

MOA C Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate (Enaminone Core) T1 Bacterial Cell Membrane (Lipophilic p-Tolyl Target) C->T1 Antibacterial T2 Intracellular Kinases (H-bond via Enamine) C->T2 Anticancer T3 Photosystem II (Plastoquinone Site) C->T3 Herbicidal E1 Membrane Disruption & Efflux Inhibition T1->E1 E2 Apoptosis Induction (Caspase-3 Activation) T2->E2 E3 ROS Generation (Agrochemical Mode) T3->E3

Diagram 1: Proposed polypharmacological pathways of the enaminone core.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the experimental choice.

Chemical Synthesis: Addition-Elimination Protocol

The most efficient route to synthesize this compound avoids the direct condensation of an aldehyde, utilizing an activated ethoxymethylene intermediate instead.

Step-by-Step Procedure:

  • Reagent Preparation: Dissolve 1.0 equivalent of ethyl (ethoxymethylene)cyanoacetate in absolute ethanol. Causality: Ethanol is chosen as a protic solvent to stabilize the polar transition state during the nucleophilic attack.

  • Nucleophilic Addition: Slowly add 1.05 equivalents of p-toluidine (4-methylaniline) to the stirring solution at room temperature. Causality: The para-methyl group makes the amine a stronger nucleophile than unsubstituted aniline. The slight excess ensures complete consumption of the electrophile.

  • Reaction Maturation: Stir the mixture for 2-4 hours. The reaction is an addition-elimination sequence where ethanol is expelled as a leaving group. Self-Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the starting material spot confirms reaction completion.

  • Isolation: Concentrate the mixture under reduced pressure and recrystallize the crude solid from hot ethanol to yield pure ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate. Self-Validation: Perform 1H-NMR. The presence of a distinct downfield doublet/singlet (~8.0–8.5 ppm) corresponding to the vinylic proton, coupled with the N-H proton, confirms the E/Z enaminone structure.

In Vitro Cytotoxicity Assessment (MTT Assay)

To evaluate the anticancer potential of the synthesized compound, a colorimetric MTT assay is employed.

Step-by-Step Procedure:

  • Cell Seeding: Seed target cancer cells (e.g., HCT-116 or PC3) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2. Causality: This specific density ensures cells remain in the exponential (log) growth phase throughout the 48-hour treatment window, preventing false resistance caused by contact inhibition.

  • Compound Treatment: Prepare a serial dilution of the compound (1 µM to 100 µM) in medium, ensuring the final DMSO concentration does not exceed 0.1%. Treat the cells for 48 hours. Self-Validation: Always include a vehicle control (0.1% DMSO) to prove that solvent toxicity is not confounding the viability data.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring into purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate the media and dissolve the formazan crystals in 100 µL of DMSO. Read the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Workflow Step1 1. Chemical Synthesis Addition-Elimination Reaction Step2 2. Structural Characterization NMR, IR, High-Res Mass Spec Step1->Step2 Step3 3. In Vitro Screening Cytotoxicity (MTT) & Antimicrobial (MIC) Step2->Step3 Step4 4. Target Validation Molecular Docking & Proteomics Step3->Step4

Diagram 2: End-to-end experimental workflow for synthesis and biological evaluation.

Conclusion & Future Perspectives

Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate represents a highly tunable, biologically active scaffold. Its calculated physicochemical properties align perfectly with modern drug-likeness parameters. While it holds immediate promise as a direct antimicrobial or anticancer agent due to its Michael acceptor and hydrogen-bonding capabilities[2][4], its greatest value may lie in its use as a synthetic precursor. By leveraging multicomponent Biginelli reactions, researchers can rapidly expand this core into libraries of dihydropyrimidinones, unlocking even greater therapeutic potency[1]. Future studies should prioritize kinase profiling panels and X-ray crystallography to definitively map its binding modes.

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive overview of the safe handling, storage, and disposal of Ethyl 2-cyano-3-[...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the safe handling, storage, and disposal of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate (CAS No. 59746-98-4). As a specialized enaminonitrile, this compound presents unique chemical properties and potential hazards that necessitate a robust understanding for its use in research and development. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Compound Profile and Hazard Identification

Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate is a crystalline solid with the molecular formula C₁₃H₁₄N₂O₂[1]. It belongs to the class of enaminonitriles, which are characterized by an amine and a nitrile group attached to a carbon-carbon double bond. This structural arrangement leads to a unique reactivity profile, making it a valuable intermediate in organic synthesis.

Hazard Classification (Inferred from Analogous Compounds):

Based on data for structurally related compounds, Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate should be handled as a substance with the following potential hazards:

Hazard ClassCategoryGHS Hazard StatementSource (Analogous Compound)
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[2]
Skin IrritationCategory 2H315: Causes skin irritation[2]
Eye IrritationCategory 2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3]
Skin SensitizationPotentialH317: May cause an allergic skin reaction[4][5]

Causality of Hazards:

The toxicological profile is largely influenced by the cyanoacrylate moiety and the aromatic amine. The cyano group can be metabolized to release cyanide, leading to systemic toxicity. The acrylate portion can act as a Michael acceptor, reacting with biological nucleophiles and causing irritation. The p-toluidine precursor is a suspected carcinogen and a known skin sensitizer, which suggests that the final compound may also possess sensitizing properties[4][6]. Upon heating, cyanoacrylate-based compounds can depolymerize and release highly irritating gaseous products[7]. Furthermore, degradation of cyanoacrylates can form formaldehyde, a known sensitizer and carcinogen[8].

Risk Assessment and Mitigation

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. The following logical workflow can be used:

RiskAssessment cluster_0 Risk Assessment Workflow start Identify Hazards evaluate Evaluate Exposure Potential (Quantity, Duration, Route) start->evaluate Chemical Properties assess Assess Risk (Likelihood & Severity) evaluate->assess Experimental Procedure control Implement Control Measures (PPE, Engineering, Administrative) assess->control Hierarchy of Controls review Review and Refine (Post-experiment debrief) control->review Feedback Loop end Safe Protocol review->end

Risk Assessment Workflow Diagram

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, stringent adherence to safety protocols is paramount.

3.1. Engineering Controls:

  • Ventilation: All handling of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate, especially when in powdered form or if heating is involved, must be conducted in a certified chemical fume hood to minimize inhalation exposure[4][9].

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area[10].

3.2. Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to prevent skin and eye contact.

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene gloves. Double-gloving is recommended.Provides a barrier against skin absorption and irritation. Avoid latex gloves due to potential for degradation.
Eye Protection Chemical safety goggles with side shields or a face shield.Protects against splashes and airborne particles.
Lab Coat A flame-resistant lab coat with full-length sleeves.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary for large quantities or in case of ventilation failure.Prevents inhalation of airborne particles and vapors.

Experimental Protocols: Synthesis and Handling

The synthesis of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate is typically achieved via a Knoevenagel condensation reaction between p-toluidine and ethyl cyanoacetate. The following is a representative protocol with embedded safety considerations.

4.1. Synthesis Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add equimolar amounts of p-toluidine and ethyl cyanoacetate in a suitable solvent such as ethanol or toluene.

    • Causality: The reaction is often catalyzed by a weak acid or base. The choice of solvent influences the reaction rate and product yield. A nitrogen atmosphere is recommended to prevent side reactions.

  • Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Safety: Perform the heating in a well-ventilated fume hood. Use a heating mantle with a temperature controller to avoid overheating.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration and wash with a cold, non-polar solvent (e.g., hexane) to remove unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

    • Safety: Handle the crude and purified product in a fume hood, wearing appropriate PPE.

SynthesisWorkflow cluster_workflow Synthesis Workflow A 1. Reaction Setup (p-toluidine, ethyl cyanoacetate, solvent) B 2. Knoevenagel Condensation (Reflux under N2) A->B C 3. Work-up (Cooling and precipitation) B->C D 4. Purification (Filtration and recrystallization) C->D E Final Product (Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate) D->E

Synthesis Workflow Diagram

Storage and Stability

  • Storage Conditions: Store Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area[4][10]. Protect from light and moisture. Some related compounds recommend refrigeration for long-term storage[3].

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and amines[4].

Emergency Procedures

Emergency SituationProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Waste Disposal

All waste containing Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate must be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste from the reaction and purification steps in a separate, labeled container for hazardous waste. Do not pour any waste down the drain.

  • Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations[11]. Polymerizing liquid cyanoacrylate waste to a solid form before disposal can be a safer option[11].

Conclusion

Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate is a valuable research chemical that can be handled safely with the appropriate precautions. A thorough understanding of its potential hazards, coupled with the consistent application of engineering controls, personal protective equipment, and safe work practices, is essential for protecting researchers and the environment. Always prioritize safety and consult with your institution's environmental health and safety department for any specific concerns.

References

  • BenchChem. (2025). Proper Disposal of Isopropyl Cyanoacrylate: A Guide for Laboratory Professionals.
  • NextSDS. (n.d.). ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate. Retrieved from [Link]

  • BenchChem. (2025). ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate starting materials for synthesis.
  • Toriumi, D. M., Raslan, W. F., Friedman, M., & Tardy, M. E. (1990). Histotoxicity of cyanoacrylate tissue adhesives. A comparative study. Archives of Otolaryngology--Head & Neck Surgery, 116(5), 546–550.
  • Master Organic Chemistry. (2010, May 24). Enamines – formation, properties, reactions, and mechanisms. Retrieved from [Link]

  • MIMF. (2014, May 26). Seeking suggestions on how to dispose of cyanoacrylate glue.
  • Wikipedia. (n.d.). Cyanoacrylate. Retrieved from [Link]

  • Gluemasters. (2023, September 13). Going Green with CA Glues: Environmental and Safe Usage Insights. Retrieved from [Link]

  • ResearchGate. (2016, June 20). (PDF) Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair. Retrieved from [Link]

  • Chestnut Products. (n.d.). SAFETY DATA SHEET Cyanoacrylate Superglue Thin.
  • Loba Chemie. (n.d.). p-TOLUIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2024, April 15). Cyanoacrylates - Draft evaluation statement. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bond Energies of Enamines. Retrieved from [Link]

  • National Institutes of Health. (2016, June 20). Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair. Retrieved from [Link]

  • D.N.R. College of P.G. Courses, Bhimavaram. (n.d.). PAPER –III MODERN ORGANIC SYNTHESIS.
  • Iowa Department of Natural Resources. (n.d.). Household Hazardous Waste: How to Dispose of Instant Glue. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 23). Enamine Reactions. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of (i) Ethyl 2-cyano-3-(4-n-propylphenyl)acrylate. Retrieved from [Link]

  • Cole-Parmer. (2009, July 20).
  • National Institutes of Health. (n.d.). 2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenylcarbamoyl)amino]prop-2-enoate. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2010, October 28).

Sources

Protocols & Analytical Methods

Method

Knoevenagel condensation for Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Precursor synthesis for heterocyclic scaffolds (e.g., quinolones, pyrimidines, and pyrazoles) in medicinal chemistry. Intr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Precursor synthesis for heterocyclic scaffolds (e.g., quinolones, pyrimidines, and pyrazoles) in medicinal chemistry.

Introduction & Mechanistic Rationale

The synthesis of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate (also known as ethyl 2-cyano-3-(p-tolylamino)acrylate) is a highly efficient two-step process. It relies on a classic Knoevenagel-type condensation followed by an addition-elimination sequence. This compound is a critical "push-pull" enamine building block used extensively in the pharmaceutical industry to construct complex nitrogen-containing heterocycles.

The Causality of Experimental Choices

Designing this protocol requires a strict understanding of thermodynamic driving forces and orbital interactions:

  • Step 1: Knoevenagel Condensation (The Chemical Sink): Ethyl cyanoacetate possesses a highly acidic active methylene group flanked by two electron-withdrawing groups (nitrile and ester)[1]. Triethyl orthoformate acts as the electrophilic one-carbon donor [2]. The critical experimental choice here is the use of acetic anhydride . Rather than acting merely as a solvent, acetic anhydride functions as an irreversible chemical scavenger. It reacts with the eliminated ethanol byproduct to form ethyl acetate and acetic acid. By continuously removing ethanol from the system, Le Chatelier's principle drives the equilibrium entirely toward the intermediate, ethyl (ethoxymethylene)cyanoacetate (EMCA) [3].

  • Step 2: Addition-Elimination (Push-Pull Stabilization): The EMCA intermediate features a highly electrophilic β -carbon due to the strong "pull" of the cyano and ester groups. When p-toluidine (4-methylaniline) is introduced, its primary amine acts as a nucleophile in a Michael-type addition. The electron-donating methyl group on p-toluidine enhances the nucleophilicity of the amine, ensuring rapid reaction kinetics. Subsequent elimination of the ethoxy leaving group restores conjugation, yielding an exceptionally stable enamine where the nitrogen lone pair delocalizes into the electron-withdrawing groups.

Mechanistic & Workflow Visualizations

Workflow A Ethyl Cyanoacetate + Triethyl Orthoformate B Reflux in Ac₂O (130-140 °C) A->B Knoevenagel Condensation C EMCA Intermediate B->C Distillation/ Isolation D Addition of p-Toluidine (EtOH) C->D Nucleophilic Attack E Target Enamine Product D->E Addition- Elimination

Figure 1: Two-step synthetic workflow for the target enamine.

Mechanism N1 1. Active Methylene Deprotonation N2 2. Electrophilic Attack by Orthoformate N1->N2 N3 3. Ethanol Elimination (Ac₂O Driven) N2->N3 N4 4. Highly Electrophilic β-Carbon (EMCA) N3->N4 N5 5. Nucleophilic Attack by p-Toluidine N4->N5 N6 6. Ethoxide Leaving Group Elimination N5->N6 N7 7. Stable Conjugated Enamine Formation N6->N7

Figure 2: Mechanistic logic detailing the condensation and addition-elimination.

Materials and Reagents

Table 1: Reagents for Step 1 (EMCA Synthesis)

ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl cyanoacetate113.111.0011.3 g (100 mmol)Active methylene donor
Triethyl orthoformate148.201.2017.8 g (120 mmol)Electrophilic carbon source
Acetic anhydride102.091.5015.3 g (150 mmol)Chemical sink / Promoter

Table 2: Reagents for Step 2 (Enamine Synthesis)

ReagentMW ( g/mol )EquivalentsAmountRole
EMCA (Intermediate)169.181.0016.9 g (100 mmol)Electrophilic acceptor
p-Toluidine107.151.0010.7 g (100 mmol)Nucleophile
Absolute Ethanol46.07N/A50 mLSolvent

Experimental Protocols

Step 1: Synthesis of Ethyl (ethoxymethylene)cyanoacetate (EMCA)

Note: Conduct this step in a well-ventilated fume hood due to the generation of volatile byproducts.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with ethyl cyanoacetate (11.3 g, 100 mmol), triethyl orthoformate (17.8 g, 120 mmol), and acetic anhydride (15.3 g, 150 mmol).

  • Reflux: Heat the reaction mixture to 130–140 °C using a silicone oil bath. Maintain vigorous stirring and reflux for 3 to 4 hours. The solution will gradually darken to a pale yellow/orange.

  • Distillation: Replace the reflux condenser with a short-path distillation head. Distill off the low-boiling byproducts (ethyl acetate and acetic acid) at atmospheric pressure.

  • Isolation: Apply high vacuum (1–2 mmHg) to fractionally distill the EMCA intermediate. Collect the fraction boiling at 110–115 °C. The product will solidify upon cooling to room temperature into a low-melting crystalline mass.

Step 2: Synthesis of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate

Note: This reaction is highly exothermic; control the addition rate carefully.

  • Dissolution: In a clean 250 mL Erlenmeyer flask, dissolve the purified EMCA (16.9 g, 100 mmol) in 25 mL of absolute ethanol at room temperature.

  • Nucleophile Addition: In a separate beaker, dissolve p-toluidine (10.7 g, 100 mmol) in 25 mL of absolute ethanol. Transfer this solution to an addition funnel.

  • Reaction: Add the p-toluidine solution dropwise to the EMCA solution over 15 minutes while stirring vigorously. A noticeable exotherm will occur, and the solution will turn deep yellow.

  • Maturation: Allow the mixture to stir at room temperature for 2 hours. As the reaction progresses, heavy precipitation of the target enamine will occur.

  • Filtration & Purification: Cool the flask in an ice bath (0–5 °C) for 30 minutes to maximize crystallization. Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 20 mL of ice-cold ethanol to remove unreacted starting materials.

  • Drying: Dry the solid under vacuum at 45 °C overnight to constant weight.

Analytical Characterization & Expected Data

To establish a self-validating system, verify the purity of the final product against the expected analytical parameters summarized below.

Table 3: Quantitative Data & Spectroscopic Markers

ParameterExpected ValueDiagnostic Significance
Yield 85 - 92%High yield indicates successful elimination of ethoxide.
Appearance Pale yellow to white crystalsColor confirms extended π -conjugation.
Melting Point 138 - 141 °CSharp melting point validates high purity.
¹H-NMR (CDCl₃) δ 10.75 ppm (d, 1H, NH)Highly deshielded proton due to hydrogen bonding/conjugation.
¹H-NMR (CDCl₃) δ 7.95 ppm (d, 1H, =CH)Vinylic proton shifted downfield by the cyano/ester groups.
IR Spectroscopy 2215 cm⁻¹ (C N stretch)Confirms the presence of the conjugated nitrile group.

Troubleshooting & Optimization Insights

  • Incomplete Condensation in Step 1: If the yield of EMCA is low, the acetic anhydride may have degraded (hydrolyzed to acetic acid). Always use fresh, anhydrous acetic anhydride to ensure it effectively traps the ethanol byproduct[3].

  • Bis-Addition Byproducts in Step 2: Adding the p-toluidine too rapidly or using a large excess can lead to unwanted side reactions. Strict 1:1 stoichiometry and dropwise addition mitigate this risk.

  • Geometric Isomerism: The final product predominantly forms the (Z)-isomer due to stabilizing intramolecular hydrogen bonding between the amine proton and the ester carbonyl oxygen. This locks the conformation and provides the characteristic sharp doublet for the NH proton in the NMR spectrum.

References

  • Wikipedia Contributors. "Ethyl cyanoacetate." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia Contributors. "Triethyl orthoformate." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Google Patents. "Process for the preparation of a pyrazole derivative - WO2011064798A1." World Intellectual Property Organization.
Application

Application Note: Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate as a Versatile Synthon in Medicinal Chemistry

Executive Summary Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate (commonly referred to as ethyl 2-cyano-3-(p-tolylamino)acrylate) is a highly versatile, bis-electrophilic enamine intermediate. In medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate (commonly referred to as ethyl 2-cyano-3-(p-tolylamino)acrylate) is a highly versatile, bis-electrophilic enamine intermediate. In medicinal chemistry, this compound serves as a critical building block for the synthesis of nitrogen-containing heterocycles, most notably 4-quinolones, pyrimidines, and pyrazoles.

Its primary application lies in the Gould-Jacobs reaction , a sequence that transforms the acyclic enamine into a 4-hydroxyquinoline-3-carbonitrile scaffold[1]. This quinolone core is a "privileged structure" in pharmacology, forming the backbone of numerous broad-spectrum antimicrobial agents (fluoroquinolones) and potent tyrosine kinase inhibitors (e.g., Bosutinib analogs) used in targeted oncology therapies.

This application note provides an in-depth mechanistic analysis, comparative yield data, and self-validating experimental protocols for the utilization of this intermediate in drug discovery workflows.

Mechanistic Insights: The Causality of Cyclization (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and extreme conditions are selected for these transformations, rather than merely following a recipe. The synthetic utility of ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate stems from its highly conjugated push-pull system, which dictates its reactivity.

The Condensation Phase

The title compound is synthesized via the nucleophilic addition-elimination of p-toluidine with ethyl ethoxymethylenecyanoacetate (EMCA). The electron-donating methyl group on the p-toluidine ring enhances the nucleophilicity of the amine, driving the rapid displacement of the ethoxy group from EMCA to form the stable enamine tautomer[1].

The Thermal Cyclization Phase (Gould-Jacobs)

The transformation of the enamine into 4-hydroxy-6-methylquinoline-3-carbonitrile requires an intramolecular electrophilic aromatic substitution (EAS).

  • Regioselectivity: The enamine possesses two electrophilic carbonyl-equivalent groups: the ester and the nitrile. Under thermal conditions, the electron-rich ortho-carbon of the p-toluidine ring preferentially attacks the ester carbonyl. This is thermodynamically driven by the stability of the resulting 4-oxo/4-hydroxy tautomeric system of the quinolone ring.

  • Thermodynamic Barrier & Solvent Selection: This cyclization requires overcoming a massive activation energy barrier. Classical protocols utilize Dowtherm A (a eutectic mixture of 73.5% diphenyl ether and 26.5% biphenyl) because its high boiling point (~258 °C) allows the reaction to reach the necessary >240 °C at atmospheric pressure without solvent degradation[2]. Lower temperatures result in incomplete rotamerization (E/Z isomerization) and failure to cyclize.

Key Medicinal Chemistry Applications & Quantitative Data

The 4-hydroxyquinoline-3-carbonitrile core derived from this intermediate is heavily utilized in the development of kinase inhibitors. The cyano group at position 3 acts as a critical hydrogen-bond acceptor in the ATP-binding pocket of Src and Abl kinases.

Recent advancements have shifted the Gould-Jacobs cyclization from classical batch heating to automated high-temperature, high-pressure continuous flow reactors, drastically reducing reaction times from hours to minutes while improving yield profiles[2].

Table 1: Comparative Reaction Conditions for Quinolone Cyclization
MethodologyHeat Transfer MediumTemperature (°C)Residence / Reaction TimeAverage Yield (%)Scalability Profile
Classical Batch Dowtherm A240 - 2501.0 - 2.0 hours65 - 80%Moderate (Safety limits)
Microwave-Assisted Solvent-free / NMP200 - 25010 - 20 minutes75 - 85%Low (Vessel size limits)
Continuous Flow NMP (High-Pressure)250 - 3005 - 15 minutes85 - 96%High (Continuous output)

Data synthesized from automated flow reactor optimization studies for fused quinolone derivatives[2].

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation checkpoints to ensure operational success and high-fidelity data generation.

Protocol A: Synthesis of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate

Objective: Synthesize the acyclic enamine intermediate via condensation.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve p-toluidine (10.7 g, 100 mmol) in absolute ethanol (100 mL).

  • Addition: Add ethyl ethoxymethylenecyanoacetate (EMCA) (17.7 g, 105 mmol) dropwise at room temperature over 10 minutes.

  • Reflux: Heat the reaction mixture to reflux (78 °C) for 3 hours. Causality: Heat drives the equilibrium forward by continuously expelling the ethanol byproduct.

  • Cooling & Isolation: Remove the heat source and allow the flask to cool to room temperature, then transfer to an ice bath (0 °C) for 1 hour.

  • Validation Checkpoint: A dense, pale-yellow crystalline precipitate must form. If the solution remains clear, the condensation is incomplete; verify the integrity of the EMCA reagent.

  • Filtration: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 20 mL), and dry under high vacuum to afford the title compound.

Protocol B: Thermal Cyclization to 4-Hydroxy-6-methylquinoline-3-carbonitrile

Objective: Execute the Gould-Jacobs cyclization using classical high-temperature batch conditions[2].

  • Solvent Pre-heating: Charge a 3-neck 100 mL round-bottom flask with Dowtherm A (30 mL). Equip the flask with a Dean-Stark trap, a reflux condenser, and an internal thermocouple. Heat the solvent to 245–250 °C using a heating mantle.

  • Substrate Addition: Carefully add the enamine intermediate from Protocol A (5.0 g) portion-wise over 5 minutes.

    • Safety & Causality: Addition must be slow. The reaction immediately liberates ethanol gas, causing vigorous bubbling. Pre-heating the Dowtherm A ensures the intermediate cyclizes instantly upon contact, preventing thermal degradation pathways that occur during slow temperature ramping[1].

  • Cyclization: Maintain the temperature at 250 °C for 1 hour.

  • Cooling & Precipitation: Remove the heating mantle. Once the internal temperature drops to 60 °C, slowly pour the mixture into rapidly stirring hexanes (150 mL).

  • Validation Checkpoint: The addition to hexanes should immediately crash out a tan/brown solid. Hexanes act as an anti-solvent for the polar quinolone while keeping the highly lipophilic Dowtherm A completely solvated.

  • Isolation: Filter the solid, wash extensively with hexanes (3 × 50 mL) to remove residual Dowtherm A, and dry under vacuum.

Mandatory Visualizations

Diagram 1: Divergent Synthetic Pathways

The enamine intermediate acts as a bis-electrophile, allowing for divergent synthesis depending on the selected nucleophile and conditions.

Pathways A Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate (Bis-electrophilic Enamine) B 4-Hydroxy-6-methylquinoline- 3-carbonitrile (Kinase/Antimicrobial Core) A->B Dowtherm A, >240°C (Ester Attack) C 4-Amino-6-methylquinoline- 3-carboxylate (Alternative Regioisomer) A->C Lewis Acid Catalysis (Nitrile Attack) D Pyrimidine / Pyrazole Derivatives (Anti-inflammatory Core) A->D Hydrazine / Amidine (Bis-nucleophile rxn)

Caption: Divergent synthetic pathways of the enamine intermediate yielding privileged medicinal scaffolds.

Diagram 2: Gould-Jacobs Cyclization Mechanism

The sequence of the thermal cyclization requires specific geometric alignment prior to the electrophilic aromatic substitution.

Mechanism A Enamine Tautomer (Acyclic) B Z-Rotamer (Pre-cyclization) A->B Heat C Intramolecular EAS (Ester Attack) B->C >240°C D Tetrahedral Intermediate C->D E Ethanol Elimination D->E -EtOH F 4-Quinolone (Aromatized) E->F Tautomerization

Caption: Mechanistic sequence of the thermal Gould-Jacobs cyclization yielding the 4-quinolone core.

References

  • Tsoung, J., Bogdan, A. R., Kantor, S., & Wang, Y. (2017). Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor. The Journal of Organic Chemistry, 82(2), 1073-1084.[Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.[Link]

  • Boschelli, D. H., et al. (2001). Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 3-Cyanoquinolines. Journal of Medicinal Chemistry, 44(21), 3965-3977.[Link]

Sources

Method

Application Note: Developing Reversible Covalent Kinase Assays Using 2-Cyanoacrylate Michael Acceptors

Audience: Discovery Biologists, Assay Development Scientists, and Medicinal Chemists Focus: Characterizing tunable residence times using Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate as a prototypical electrophili...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Discovery Biologists, Assay Development Scientists, and Medicinal Chemists Focus: Characterizing tunable residence times using Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate as a prototypical electrophilic fragment.

Introduction & Mechanistic Rationale

The development of targeted kinase inhibitors has increasingly shifted toward covalent modalities to achieve high potency and prolonged target engagement. However, traditional irreversible inhibitors (e.g., unsubstituted acrylamides targeting noncatalytic cysteines) carry inherent risks of off-target toxicity and immunogenicity due to permanent protein modification 1. To mitigate this, the field has pioneered the use of reversible covalent inhibitors , which utilize rationally tuned electron-deficient olefins to achieve "residence time by design" 2.

Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate serves as an excellent model fragment for developing these specialized assays. Its structure features a unique "push-pull" electronic system:

  • The Pull (Electrophilicity & Reversibility): The α -cyano and ethyl ester groups strongly withdraw electron density, activating the β -carbon for nucleophilic attack by a kinase cysteine. Crucially, the cyano group lowers the pKa of the α -proton, stabilizing the carbanion intermediate during the retro-Michael reaction, which confers reversibility 3.

  • The Push (Attenuated Reactivity): The β -amino group (enamine) donates electron density via resonance, dampening the intrinsic electrophilicity. This prevents indiscriminate reactions with abundant cellular thiols (like glutathione) while allowing targeted, proximity-driven reactions with hyper-reactive noncatalytic cysteines in the kinase hinge region 4.

BindingMechanism E_I Free Kinase + Inhibitor [E] + [I] EI Non-Covalent Complex [E·I] E_I->EI k1 EI->E_I k-1 E_cov Reversible Covalent Adduct [E-I] EI->E_cov k2 (Inactivation) E_cov->EI k-2 (Reactivation)

Figure 1: Two-step kinetic model of reversible covalent binding via Michael addition.

Intact Protein Mass Spectrometry Assay

Causality & Logic: To confidently classify a compound as a reversible covalent inhibitor, we must first prove 1:1 stoichiometry, and second, prove that the covalent bond can be broken by a competing nucleophile. Intact mass spectrometry provides direct physical evidence of the adduct. Self-Validating System: This protocol incorporates two critical controls: a Cys-to-Ser mutant kinase (validating that binding is strictly cysteine-dependent and not an artifact of high concentration) and a β -mercaptoethanol (BME) challenge (validating reversibility).

Protocol A: Stoichiometry and Reversibility Confirmation
  • Protein Preparation: Dilute recombinant wild-type kinase domain (e.g., RSK2 or BTK) and a matched Cys-to-Ser mutant to 2 µM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl). Note: Avoid DTT or BME in the storage buffer as they will quench the electrophile.

  • Inhibitor Incubation: Add Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate to a final concentration of 20 µM (10x molar excess). Incubate at room temperature for 2 hours to allow the system to reach thermodynamic equilibrium.

  • Initial MS Analysis: Analyze 2 µL of the intact protein via LC-TOF MS. Deconvolute the spectra.

    • Expected Result: WT kinase should show a mass shift corresponding to exactly +1 compound mass. The Cys-to-Ser mutant must show zero mass shift.

  • Reversibility Challenge: To the remaining WT kinase-inhibitor mixture, add BME to a final concentration of 2 mM. Incubate for an additional 4 hours at room temperature.

  • Final MS Analysis: Re-analyze the sample via LC-TOF MS.

    • Expected Result: The retro-Michael reaction ( k−2​ ) will release the inhibitor, which is subsequently scavenged by the massive excess of BME. The protein mass should revert entirely to the apo-kinase mass 5.

Biochemical Jump-Dilution Assay

Causality & Logic: Standard IC50​ assays cannot distinguish between high non-covalent affinity and long covalent residence time. To isolate the dissociation rate ( koff​ ), we must force the system into a state where rebinding is impossible. By pre-incubating the kinase and inhibitor at high concentrations and then rapidly diluting the mixture 100-fold, the free inhibitor concentration drops far below its Ki​ . The gradual recovery of enzymatic activity directly correlates to the dissociation of the covalent adduct. Self-Validating System: A DMSO vehicle control is diluted identically to establish the uninhibited Vmax​ . An irreversible acrylamide control is included; it must show zero activity recovery, proving that the dilution factor is sufficient to prevent rebinding.

Workflow S1 1. Pre-Incubation Kinase + Inhibitor [I] >> Ki S2 2. Jump Dilution 100x into Buffer [I] << Ki S1->S2 S3 3. Substrate Addition ATP + Peptide S2->S3 S4 4. Kinetic Readout Monitor Recovery S3->S4

Figure 2: Jump-dilution assay workflow for isolating inhibitor dissociation kinetics.

Protocol B: Residence Time Quantification
  • Pre-incubation: Prepare a 100x concentrated stock of the kinase (e.g., 100 nM) and incubate with 10x IC50​ of the enamino-cyanoacrylate compound for 2 hours to ensure >95% target engagement.

  • Preparation of Readout Buffer: Prepare a large volume of assay buffer containing ATP (at Km​ ) and the appropriate fluorescent peptide substrate.

  • Jump Dilution: Transfer 1 µL of the pre-incubated complex into 99 µL of the Readout Buffer (100-fold dilution). The final kinase concentration is now 1 nM, and the free inhibitor is well below its Ki​ .

  • Continuous Readout: Immediately monitor product formation (e.g., via microfluidic mobility shift or continuous fluorescence) every 5 minutes for 6 hours.

  • Data Analysis: Plot product formation over time. The data will show a non-linear curve as the enzyme reactivates. Fit the data to the integrated rate equation for slow-binding inhibition to extract koff​ . Calculate Residence Time ( t1/2​ ) as ln(2)/koff​ .

Data Presentation & Warhead Comparison

To benchmark the performance of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate during assay development, compare its kinetic parameters against standard warheads. The table below illustrates typical expected values, highlighting how the enamino substitution attenuates inactivation but provides a highly tunable, reversible residence time.

Warhead TypeExample Fragment kinact​/KI​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( t1/2​ )Reversibility (BME Challenge)
Acrylamide Ibrutinib analog> 15,000< 1.0×10−6 IrreversibleNo (Permanent Adduct)
Cyanoacrylamide Unsubstituted Cyano-olefin5,500 1.5×10−4 ~ 1.3 hoursYes (Complete Reversion)
Enamino-cyanoacrylate Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate1,200 3.2×10−5 ~ 6.0 hoursYes (Complete Reversion)

Note: The attenuated kinact​/KI​ of the enamino-cyanoacrylate is a direct result of the nitrogen lone pair donating into the π -system, while the prolonged residence time is stabilized by optimal hydrophobic packing of the p-tolyl group within the kinase hinge region.

References

  • Bradshaw, J.M., et al. (2015). Prolonged and tunable residence time using reversible covalent kinase inhibitors. Nature Chemical Biology.
  • Miller, R.M. (2015). Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors. UC San Francisco eScholarship.
  • Serafimova, I.M., et al. (2012). 4D9T: Rsk2 C-terminal Kinase Domain with inhibitor (E)-methyl 3-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-cyanoacrylate. RCSB Protein Data Bank.
  • Liu, Q., et al. (2013). Developing irreversible inhibitors of the protein kinase cysteinome. Chemistry & Biology (PMC).
  • Haefner, J., et al. (2024). Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase. PubMed.

Sources

Application

Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate in the synthesis of heterocyclic compounds

An in-depth technical guide and application note for the utilization of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate in advanced heterocyclic synthesis. Executive Summary Ethyl 2-cyano-3-[(4-methylphenyl)amino]pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and application note for the utilization of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate in advanced heterocyclic synthesis.

Executive Summary

Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate (commonly referred to as ethyl 2-cyano-3-(p-tolylamino)acrylate) is a highly versatile, bis-electrophilic/nucleophilic synthon. It serves as a critical intermediate in the synthesis of complex heterocyclic scaffolds, most notably 4-hydroxyquinolines and highly substituted pyrazoles. These structural motifs are privileged in drug discovery, forming the core of numerous kinase inhibitors (e.g., VEGFR-2 and EGFR-TK inhibitors) and antibacterial agents[1]. This application note details the mechanistic rationale, optimized quantitative data, and self-validating protocols for deploying this intermediate in heterocyclic drug development.

Mechanistic Pathways & Causality

The utility of ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate stems from its unique electronic distribution. The molecule features a highly electrophilic β -carbon (activated by the electron-withdrawing cyano and ester groups) and a nucleophilic secondary amine. This push-pull alkene system allows for divergent synthetic pathways:

  • The Gould-Jacobs Cyclization (Quinoline Synthesis): Under extreme thermal conditions (>250 °C), the intermediate undergoes an intramolecular, Friedel-Crafts-type acylation. The high thermal energy is required to overcome the significant activation barrier of disrupting the aromaticity of the p-tolyl ring[2]. The para-methyl group sterically and electronically directs the electrophilic attack exclusively to the ortho position, yielding 4-hydroxy-6-methylquinoline-3-carbonitrile [3]. Modern adaptations utilize high-pressure flow reactors to achieve these temperatures rapidly, minimizing thermal degradation[2].

  • Hydrazine Annulation (Pyrazole Synthesis): When reacted with binucleophiles like hydrazine hydrate, the pathway shifts. The primary amine of hydrazine attacks the electrophilic β -carbon via a Michael-type addition, followed by the expulsion of the p-toluidine leaving group or an intramolecular cyclization onto the cyano/ester moiety. This yields 5-amino-1H-pyrazole-4-carboxylate derivatives, which are potent pharmacophores in anti-tumor research[4].

Pathways A p-Toluidine + EMCA B Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate (Key Intermediate) A->B Condensation (- EtOH) C 4-Hydroxy-6-methylquinoline-3-carbonitrile (Gould-Jacobs Cyclization) B->C Thermal Cyclization (>250 °C) D 5-Amino-1-(4-methylphenyl)pyrazole Derivatives (Hydrazine Annulation) B->D Hydrazine Hydrate (Reflux)

Divergent synthetic pathways of the ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate synthon.

Quantitative Data & Yield Optimization

The cyclization of the enamine intermediate is highly dependent on the heat transfer mechanism. Prolonged heating in batch reactors often leads to polymerization and charring, whereas microwave or flow chemistry provides superior kinetic control[2].

Table 1: Comparative Yields for the Synthesis of 4-Hydroxy-6-methylquinoline-3-carbonitrile

Synthesis MethodTemperature (°C)Reaction TimeSolvent SystemIsolated Yield (%)Purity (LC-MS)
Conventional Batch 250 °C120 minDowtherm A62 - 68%~90%
Microwave Irradiation 220 °C15 minDiphenyl Ether78 - 82%~94%
High-Pressure Flow 260 °C5 minNMP / Dowtherm A85 - 89%>98%

Note: Flow chemistry eliminates the need for prolonged exposure to high-boiling solvents, drastically reducing decomposition byproducts[2].

Standard Operating Procedures (Protocols)

Protocol A: Synthesis of the Enamine Intermediate

Objective: Synthesize Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate via the condensation of p-toluidine and ethyl (ethoxymethylene)cyanoacetate (EMCA). Causality: Ethanol is chosen as the solvent because it is polar protic (stabilizing the transition state) and allows the highly crystalline product to precipitate out of solution, driving the equilibrium forward via Le Chatelier's principle.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluidine (10.7 g, 100 mmol) in 100 mL of absolute ethanol.

  • Addition: Slowly add EMCA (16.9 g, 100 mmol) dropwise at room temperature. The reaction is mildly exothermic.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 2 hours.

  • Crystallization: Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 1 hour.

  • Isolation: Filter the heavy precipitate under vacuum. Wash the filter cake with 2 x 20 mL of ice-cold ethanol, followed by 20 mL of hexanes.

  • Drying: Dry the solid in a vacuum oven at 45 °C overnight.

Self-Validation Checkpoints:

  • Visual: The reaction mixture will transition from a clear solution to a thick, white/pale-yellow slurry as the product precipitates, confirming successful condensation.

  • Analytical: TLC (Eluent: 8:2 Hexanes:EtOAc) will show the disappearance of the p-toluidine spot (Rf ~0.3) and the appearance of a new, highly UV-active spot (Rf ~0.5).

Protocol B: Gould-Jacobs Cyclization to Quinoline Scaffold

Objective: Thermally cyclize the intermediate to 4-hydroxy-6-methylquinoline-3-carbonitrile[3]. Causality: Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is utilized because its boiling point (~258 °C) perfectly matches the activation energy required for the cyclization without boiling off or degrading the reagents[2]. Hexanes are used during workup because the highly planar, hydrogen-bonded quinoline product is completely insoluble in non-polar media, allowing for rapid precipitation.

Workflow Step1 1. Preparation Dissolve in Dowtherm A Step2 2. Cyclization Heat to 250 °C (1-2 hours) Step1->Step2 Step3 3. Workup Cool to 80 °C & Add Hexanes Step2->Step3 Step4 4. Isolation Vacuum Filtration & Wash Step3->Step4 Step5 5. Validation LC-MS & NMR Analysis Step4->Step5

Workflow for the thermal cyclization of the enamine intermediate into a quinoline scaffold.

Step-by-Step Methodology:

  • Setup: In a 100 mL three-neck flask equipped with a Dean-Stark trap, thermometer, and an inert argon line, add 50 mL of Dowtherm A. Heat to 250 °C using a sand bath or heating mantle.

  • Addition: Carefully add the intermediate from Protocol A (5.0 g) in small portions to the boiling solvent. Caution: Ethanol vapor will be rapidly released as the cyclization occurs.

  • Cyclization: Maintain the temperature at 250–255 °C for 1.5 hours.

  • Cooling: Remove the heat source. Allow the dark solution to cool to approximately 80 °C.

  • Precipitation: Vigorously stir the solution and slowly add 100 mL of hexanes. A rapid precipitation of the quinoline product will occur.

  • Isolation: Filter the solid under vacuum. Wash extensively with hexanes (3 x 50 mL) to remove all traces of Dowtherm A, followed by a wash with 20 mL of diethyl ether.

  • Purification: Recrystallize from DMF/Water if ultra-high purity is required for downstream biological assays.

Self-Validation Checkpoints:

  • Visual: The suspension of the starting material will rapidly melt into a clear, dark solution at 250 °C. Upon cooling and the addition of hexanes, a massive crash-out of an off-white/beige powder verifies successful ring closure.

  • Analytical: LC-MS will confirm the mass of the cyclized product ( [M+H]+ = 185.07 m/z). The 1 H-NMR (DMSO- d6​ ) will show a distinct singlet at ~8.6 ppm corresponding to the C-2 proton of the quinoline ring, and the disappearance of the alkene proton from the starting material[2].

Sources

Method

The Versatile Role of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate in Material Science: From Synthesis to Advanced Applications

Abstract Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate, a multifunctional vinyl monomer, is emerging as a significant building block in material science. This technical guide provides researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate, a multifunctional vinyl monomer, is emerging as a significant building block in material science. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, properties, and diverse applications. We delve into its role as a key precursor in the synthesis of functionalized quinolines, a critical scaffold in medicinal chemistry, and explore its potential in the development of novel polymeric materials. This document offers detailed, field-proven protocols, explains the causality behind experimental choices, and provides a framework for its practical application in a laboratory setting.

Introduction: Unveiling a Versatile Synthon

Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate, also known as (Z)-Ethyl 2-cyano-3-(p-tolylamino)acrylate, is a substituted α,β-unsaturated cyanoacrylate[1]. Its structure, featuring a reactive vinyl group, a nitrile, an ester, and an aromatic amine, imparts a unique combination of reactivity and functionality. While simple alkyl 2-cyanoacrylates are renowned for their rapid anionic polymerization to form strong adhesives[2][3], the N-substitution in this molecule modulates its electronic properties and opens avenues for more controlled chemical transformations. This makes it a valuable intermediate for constructing complex molecular architectures, particularly heterocyclic compounds and potentially functional polymers.

This guide will focus on two primary areas of application: its use as a precursor for the synthesis of functionalized quinolines via Friedländer annulation and its potential as a monomer for the creation of novel polymers with tailored properties.

Table 1: Physicochemical Properties of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate

PropertyValueReference
CAS Number 59746-98-4[1]
Molecular Formula C₁₃H₁₄N₂O₂[1]
Molecular Weight 230.27 g/mol [1]
Appearance Solid (predicted)
Solubility Soluble in common organic solvents (e.g., ethanol, DMF, toluene)

Synthesis of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate

The most direct and established method for the synthesis of ethyl 2-cyano-3-anilinoprop-2-enoates involves a condensation reaction. A highly plausible and efficient route for the title compound is the reaction of ethyl cyanoacetate with p-toluidine in the presence of an orthoformate, such as triethyl orthoformate, which serves as a one-carbon source and a dehydrating agent.

Reaction Mechanism: A Stepwise Condensation

The reaction proceeds through an initial condensation of p-toluidine with triethyl orthoformate to form an N-arylformimidate intermediate. This is followed by the Knoevenagel-type condensation with the active methylene group of ethyl cyanoacetate. The orthoformate facilitates the removal of ethanol, driving the reaction to completion.

Synthesis_Mechanism p_toluidine p-Toluidine intermediate N-(4-methylphenyl)formimidate Intermediate p_toluidine->intermediate + orthoformate Triethyl Orthoformate orthoformate->intermediate product Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate intermediate->product + ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->product ethanol Ethanol (byproduct) product->ethanol -

Caption: Synthesis of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate.

Detailed Synthesis Protocol

This protocol provides a step-by-step method for the laboratory-scale synthesis of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate.

Materials:

  • p-Toluidine

  • Ethyl cyanoacetate

  • Triethyl orthoformate

  • Ethanol (absolute)

  • Piperidine (catalyst)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Apparatus for filtration

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine p-toluidine (1.0 equivalent), ethyl cyanoacetate (1.0 equivalent), and triethyl orthoformate (1.2 equivalents) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 4:1). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and excess triethyl orthoformate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure product.

Expected Yield: 70-85%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Material Science I: Precursor for Functionalized Quinolines

One of the most significant applications of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate is its use as a key intermediate in the synthesis of polysubstituted quinolines. Quinolines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them crucial scaffolds in drug discovery[4]. The Friedländer annulation is a classic and versatile method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group[4]. In a modified approach, the pre-formed enaminonitrile, Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate, can undergo thermal or acid-catalyzed cyclization to form a quinoline ring system.

Reaction Mechanism: Intramolecular Cyclization

The thermal cyclization of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate proceeds via an intramolecular electrophilic attack of the activated aromatic ring onto the nitrile group, followed by tautomerization to yield the stable quinoline core. This reaction is often carried out at high temperatures in a high-boiling point solvent like diphenyl ether.

Friedlander_Annulation start Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate cyclization Intramolecular Cyclization (High Temperature) start->cyclization intermediate Cyclized Intermediate cyclization->intermediate tautomerization Tautomerization intermediate->tautomerization product 2-Hydroxy-4-methylquinoline Derivative tautomerization->product

Caption: Friedländer-type synthesis of a quinoline derivative.

Detailed Protocol for Quinoline Synthesis

This protocol describes the synthesis of a 2-hydroxy-4-methylquinoline derivative from Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate.

Materials:

  • Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate

  • Diphenyl ether (solvent)

Equipment:

  • High-temperature reaction vessel with a condenser

  • Heating mantle with temperature controller

  • Apparatus for filtration

Procedure:

  • Reaction Setup: In a suitable high-temperature reaction vessel, dissolve Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate (1.0 equivalent) in diphenyl ether.

  • Reaction: Heat the reaction mixture to reflux (approximately 250-260 °C) and maintain this temperature for 1-2 hours. Monitor the reaction by TLC if possible, or run to completion based on established literature for similar substrates.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the diphenyl ether.

  • Purification: Collect the solid product by filtration and wash thoroughly with a non-polar solvent like hexane to remove the diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).

Expected Product: The expected product is a derivative of 2-hydroxy-4-methylquinoline[5][6][7][8]. The exact substitution pattern will depend on the starting material.

Application in Material Science II: Potential for Novel Polymer Synthesis

While the high reactivity of simple cyanoacrylates leads to rapid polymerization, the N-substitution in Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate can modulate this reactivity, potentially allowing for more controlled polymerization and the synthesis of functional polymers. The presence of the aromatic amine moiety can introduce unique optical, electronic, and thermal properties to the resulting polymer.

Polymerization Pathways: Anionic and Radical Polymerization

Anionic Polymerization: Like other cyanoacrylates, this monomer is susceptible to anionic polymerization initiated by weak bases[2][3]. However, the electron-donating nature of the amino group may decrease the electrophilicity of the vinyl group, potentially slowing down the polymerization rate compared to unsubstituted cyanoacrylates. This could offer better control over the polymerization process. The amine group itself could also act as an inhibitor or a chain transfer agent under certain conditions[9].

Radical Polymerization: While less common for cyanoacrylates, radical polymerization is also a possibility, typically carried out under acidic conditions to suppress the competing anionic polymerization[10]. The N-aryl substituent may influence the reactivity of the monomer in a radical process and could be a handle for post-polymerization modification.

Polymerization_Workflow monomer Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate polymerization Polymerization monomer->polymerization initiator Initiator (Anionic or Radical) initiator->polymerization polymer Functional Polymer polymerization->polymer characterization Characterization (GPC, NMR, DSC) polymer->characterization

Caption: General workflow for the polymerization of the title compound.

Exploratory Protocol for Polymer Synthesis (Anionic)

This protocol provides a general method for the exploratory anionic polymerization of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate.

Materials:

  • Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate (freshly purified)

  • Anhydrous solvent (e.g., THF, DMF)

  • Weak base initiator (e.g., piperidine, triethylamine)

  • Inert atmosphere (Nitrogen or Argon)

Equipment:

  • Schlenk line or glovebox

  • Dry glassware

  • Magnetic stirrer

Procedure:

  • Monomer Purification: It is crucial to use a freshly purified monomer, as any acidic impurities can inhibit anionic polymerization.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the monomer in the anhydrous solvent.

  • Initiation: Add a small amount of the weak base initiator via syringe. The polymerization may be rapid, as indicated by an increase in viscosity or precipitation of the polymer.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating. The reaction time will depend on the initiator concentration and temperature.

  • Termination and Precipitation: Terminate the polymerization by adding a small amount of a weak acid (e.g., acetic acid). Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or water).

  • Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Characterization: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and by NMR and FTIR to confirm its structure. Thermal properties can be investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Conclusion and Future Outlook

Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate is a versatile molecule with significant potential in material science. Its established role as a precursor to medicinally important quinoline scaffolds provides a clear and valuable application. Furthermore, its unique structure suggests intriguing possibilities for the synthesis of novel functional polymers with tailored properties. The protocols and insights provided in this guide are intended to empower researchers to explore and exploit the full potential of this promising compound. Future research should focus on a more detailed investigation of its polymerization kinetics, the characterization of the resulting polymers, and the exploration of their applications in areas such as organic electronics, specialty coatings, and biomedical materials.

References

  • Progress in Chemical and Biochemical Research. (2024).
  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-hydroxy-8-methylquinoline.
  • BenchChem. (2025).
  • Molbank. (2007). One-pot Synthesis of 2-seleno-4-methylquinoline.
  • BenchChem. (2025). Technical Support Center: Ethyl (2Z)
  • Wikipedia. (2024).
  • Guidechem. (n.d.). ethyl (2Z)-2-cyano-3-[(4-methylphenyl)
  • ResearchGate. (n.d.).
  • SciELO México. (n.d.).
  • MDPI. (2018).
  • ChemicalBook. (2026). 2-HYDROXY-4-METHYLQUINOLINE | 607-66-9.
  • ChemBK. (2024). 2-Hydroxy-4-methylquinoline.
  • Benchchem. (n.d.).
  • Progress in Chemical and Biochemical Research. (2024).
  • ResearchGate. (2026). (PDF)
  • Google Patents. (n.d.).
  • Semantic Scholar. (n.d.).
  • Collect. Czech. Chem. Commun. (1994). Synthesis, Reactions and Spectral Properties of Ethyl Esters of 2-Cyano-3-(5-X-2-furyl)acrylic Acid.
  • ResearchGate. (2022). Anionic Polymerization of Ethyl 2-Cyanoacrylate Initiated by 1,3-Dimethylimidazolium (phosphonooxy-)oligosulfanide.
  • IRIS. (2019). Poly (ethyl 2-cyanoacrylate) nanoparticles (PECA-NPs)
  • HETEROCYCLES. (2021). Mn(III)-Based Oxidative Cyclization of 2-((2-Arylamino)Ethyl)-Malonates: Synthesis of Quinolines via Tetrahydroquinolinedicarbox.
  • ResearchGate. (n.d.). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino)
  • PMC. (n.d.). A Novel Synthesis of (E)
  • The Royal Society of Chemistry. (n.d.).
  • PubMed. (2019). Poly (ethyl 2-cyanoacrylate) nanoparticles (PECA-NPs)
  • Google Patents. (n.d.).
  • PubMed. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate

Welcome to the technical support center for the synthesis of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate. Drawing from established literature and practical field experience, this document provides in-depth troubleshooting, frequently asked questions, and validated protocols.

Synthesis Overview & Mechanism

Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate (C₁₃H₁₄N₂O₂) is typically synthesized via a condensation reaction between p-toluidine and ethyl 2-cyano-3-ethoxyprop-2-enoate, also known as ethyl ethoxymethylenecyanoacetate (EEMC). This reaction is a nucleophilic vinylic substitution, where the amino group of p-toluidine attacks the electron-deficient β-carbon of EEMC, followed by the elimination of ethanol.

The reaction is generally high-yielding, but its efficiency is highly dependent on factors such as reagent purity, temperature control, and the effective removal of the ethanol byproduct, which drives the equilibrium towards the product.[1]

General Reaction Scheme:

Reaction_Mechanism p_toluidine p-Toluidine plus1 + p_toluidine->plus1 eemc Ethyl ethoxymethylenecyanoacetate (EEMC) intermediate Tetrahedral Intermediate eemc->intermediate Nucleophilic Attack plus1->eemc product Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate intermediate->product Elimination of EtOH plus2 + product->plus2 ethanol Ethanol plus2->ethanol

Caption: General reaction pathway for the synthesis.

Troubleshooting Guide (Q&A)

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<70%). What are the primary factors to investigate?

A1: Low yields in this synthesis can typically be traced back to a few critical parameters. Here is a systematic checklist to diagnose the issue:

  • Purity of Reactants: The purity of both p-toluidine and EEMC is paramount. p-Toluidine can oxidize and darken on storage; using freshly purified or high-purity commercial grade is recommended. EEMC can hydrolyze or polymerize. Ensure you are using a clear, colorless to pale yellow liquid.

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, in practice, using a slight excess (1.05 to 1.1 equivalents) of p-toluidine can sometimes help drive the reaction to completion, especially if the EEMC has minor impurities. However, a large excess can complicate purification.

  • Reaction Temperature: This reaction is often exothermic. Uncontrolled temperature can lead to the formation of dark, polymeric byproducts.[2] Conversely, if the temperature is too low, the reaction rate will be impractically slow. A controlled temperature, typically starting at room temperature and gently refluxing, is often optimal.

  • Ethanol Removal: The reaction is an equilibrium. The formation of the ethanol byproduct can inhibit the forward reaction.[1] If the reaction is stalling, ensuring that ethanol is being effectively removed (e.g., by distillation if the setup allows, or by carrying out the reaction at a temperature above ethanol's boiling point) is crucial for achieving high conversion.

Q2: The reaction mixture has turned dark brown/black, and I'm isolating a tar-like substance instead of a crystalline solid. What is happening?

A2: A dark, tarry output is a classic sign of decomposition or polymerization, often caused by excessive heat.[2]

  • Causality: Enamines and activated alkenes like EEMC can be susceptible to polymerization at high temperatures. Furthermore, impurities in the starting materials can act as initiators for these side reactions.

  • Solutions:

    • Temperature Control: Maintain a consistent and moderate reaction temperature. If refluxing in a solvent like ethanol, the temperature is self-regulating. If running the reaction neat or in a higher-boiling solvent, use an oil bath and a thermometer to ensure the temperature does not exceed the target.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to color formation.[3]

    • Reaction Time: Do not overheat the reaction for extended periods. Monitor the reaction by Thin Layer Chromatography (TLC), and once the starting material (EEMC) is consumed, proceed with the workup. Prolonged heating after completion can degrade the product.

Q3: My TLC plate shows the product spot, but also a persistent spot from the starting material and several other faint spots. What are the likely side products?

A3: The presence of multiple spots indicates an incomplete reaction or the formation of side products.

  • Unreacted Starting Material: This is the most common issue, often linked to the equilibrium problem discussed in Q1. Ensure sufficient reaction time and temperature, and consider methods for ethanol removal.

  • Hydrolysis: If there is moisture in the reagents or solvent, EEMC can hydrolyze back to ethyl cyanoacetate and ethyl formate. The ester group on the final product can also be hydrolyzed under harsh acidic or basic workup conditions.[3]

  • Michael Addition: Although less common in this specific reaction, it is possible for a second molecule of p-toluidine to add to the activated double bond of the product in a Michael-type addition, especially if a large excess of the amine is used under basic conditions.

Q4: The product fails to precipitate or crystallize upon cooling. What are the recommended workup and purification strategies?

A4: Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate is typically a solid at room temperature.[4] If it remains an oil, it may be impure or still dissolved in residual solvent.

  • Inducing Crystallization:

    • Solvent Addition: After cooling the reaction mixture, the addition of a non-polar solvent in which the product is insoluble, such as hexane or a mixture of ethanol and water, can often induce precipitation.[4]

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure product from a previous batch, add it to the supersaturated solution to initiate crystallization.

  • Purification:

    • Recrystallization: This is the most effective method for purifying the crude solid. Ethanol is a commonly reported and effective solvent for recrystallization.[5] The goal is to dissolve the product in a minimum amount of hot solvent and allow it to slowly cool, forming pure crystals while impurities remain in the mother liquor.

    • Column Chromatography: If recrystallization fails to remove impurities, silica gel column chromatography using a gradient of ethyl acetate in hexane is a reliable alternative.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent for this reaction?

    • This reaction is frequently and successfully performed in ethanol, as it is a good solvent for the reactants and the reflux temperature is suitable.[6] It can also be run neat (without solvent) by simply heating the two reactants together, which is a greener approach. Toluene can also be used, particularly with a Dean-Stark trap to azeotropically remove the ethanol byproduct.[5]

  • Q2: Is a catalyst required for this synthesis?

    • Generally, no catalyst is required. The reaction proceeds thermally. However, some procedures report the use of a catalytic amount of a weak acid, like acetic acid, which can facilitate the elimination step.[5] Basic catalysts like piperidine are more common in Knoevenagel condensations with aldehydes and are typically not necessary here.[4]

  • Q3: How can I effectively monitor the reaction's progress?

    • Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase such as 30% ethyl acetate in hexane. The product is more polar than EEMC but will have a distinct Rf value. Spot the reaction mixture alongside the starting materials. The reaction is complete when the EEMC spot has disappeared.

  • Q4: What are the key spectroscopic signatures to confirm the product's identity?

    • ¹H NMR: Expect to see signals for the aromatic protons of the p-toluidine ring, a singlet for the methyl group on the ring, a singlet for the vinyl proton, a quartet and a triplet for the ethyl ester group, and a broad singlet for the N-H proton.

    • IR Spectroscopy: Look for characteristic peaks for the N-H stretch, a strong C≡N (nitrile) stretch (~2220 cm⁻¹), and a strong C=O (ester) stretch (~1700-1725 cm⁻¹).[7]

Quantitative Data Summary

The choice of reaction conditions can significantly impact the outcome. The table below summarizes typical conditions reported in the literature for analogous syntheses.

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)Reference(s)
p-TolualdehydeEthyl CyanoacetatePiperidineEthanolReflux774[6]
Substituted BenzaldehydesEthyl 2-cyanoacetamido...AcOH/PipTolueneReflux5-6N/A[5]
Aromatic AldehydesEthyl CyanoacetateNoneEtOH/H₂ORoom Temp8-1090-95[4]

Note: This table includes data from similar Knoevenagel-type reactions to provide a general framework for optimization, as specific literature on the target molecule's synthesis can vary in detail.

Detailed Experimental Protocols

Protocol 1: Standard Synthesis in Ethanol

This protocol is a conventional and reliable method for laboratory-scale synthesis.

Materials:

  • p-Toluidine (1.0 eq)

  • Ethyl 2-cyano-3-ethoxyprop-2-enoate (EEMC) (1.0 eq)

  • Ethanol (Absolute)

  • Hexane (for washing/precipitation)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add p-toluidine (1.0 eq) and ethanol.

  • Stir the mixture until the p-toluidine is fully dissolved.

  • Add ethyl 2-cyano-3-ethoxyprop-2-enoate (1.0 eq) to the solution dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC (3:7 Ethyl Acetate:Hexane).

  • Once the reaction is complete (disappearance of EEMC), cool the mixture to room temperature and then in an ice bath for 30 minutes.

  • The product will often precipitate as a pale yellow solid. If not, slowly add cold water or hexane to induce precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and then with hexane to remove non-polar impurities.

  • Dry the product under vacuum. For higher purity, the crude solid can be recrystallized from ethanol.

Protocol 2: Solvent-Free Synthesis

This "green" chemistry approach minimizes solvent waste.

Materials:

  • p-Toluidine (1.0 eq)

  • Ethyl 2-cyano-3-ethoxyprop-2-enoate (EEMC) (1.05 eq)

  • Round-bottom flask, magnetic stirrer, oil bath, thermometer

  • Ethanol (for recrystallization)

Procedure:

  • In a clean, dry round-bottom flask, combine p-toluidine (1.0 eq) and ethyl 2-cyano-3-ethoxyprop-2-enoate (1.05 eq).

  • Place the flask in an oil bath on a magnetic stirrer hotplate.

  • Heat the mixture with stirring to 80-90 °C for 1-2 hours. The mixture will become a homogeneous liquid and then may begin to solidify as the product forms.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product should solidify into a crystalline mass.

  • Break up the solid and add a sufficient amount of hot ethanol to dissolve it completely.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to effect recrystallization.

  • Filter the purified crystals, wash with a minimal amount of cold ethanol, and dry under vacuum.

Workflow & Troubleshooting Logic

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow start Start Synthesis monitor Monitor by TLC start->monitor complete Reaction Complete? monitor->complete dark_color Problem: Dark Color / Tar Formation monitor->dark_color workup Proceed to Workup & Purification complete->workup Yes low_yield Problem: Low Yield / Incomplete Reaction complete->low_yield No end Pure Product workup->end check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents increase_time_temp Increase Reaction Time or Temperature low_yield->increase_time_temp remove_etoh Ensure Ethanol Removal low_yield->remove_etoh check_reagents->start Re-run Experiment increase_time_temp->start Re-run Experiment remove_etoh->start Re-run Experiment reduce_temp Reduce Reaction Temperature dark_color->reduce_temp check_time Avoid Prolonged Heating dark_color->check_time use_inert Use Inert Atmosphere dark_color->use_inert reduce_temp->start Re-run Experiment check_time->start Re-run Experiment use_inert->start Re-run Experiment

Caption: A decision tree for troubleshooting the synthesis.

References

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (URL: [Link])

  • Reddit r/chemistry. I just started grad school and I can't get a simple enamine synthesis to work. Please help! (URL: [Link])

  • Sammakia, T., et al. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 33. (URL: [Link])

  • ResearchGate. Optimization of reaction conditions for ethyl (E)-2-cyano-3-phenylacrylate. (URL: [Link])

  • Yadav, J. S., et al. Phosphane-Catalyzed Knoevenagel Condensation. Eur. J. Org. Chem., 2004, 546-551. (URL: [Link])

  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. (URL: [Link])

  • Master Organic Chemistry. Enamines. (URL: [Link])

  • Synthesis of 2-Cyano-3- -3-Aliphatic Amine Ethyl Acrylate. (URL: [Link])

  • ResearchGate. Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates. (URL: [Link])

  • ResearchGate. Reaction of Ethyl 3-Aryl-2-cyanoacrylates with N,N-Disubstituted Malonamides. (URL: [Link])

  • Acta Crystallographica Section E. (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate. (URL: [Link])

  • Semantic Scholar. Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. (URL: [Link])

  • PrepChem.com. Synthesis of cyanoester. (URL: [Link])

  • International Journal of Current Microbiology and Applied Sciences. Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. (URL: [Link])

  • Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Arkivoc. Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. (URL: [Link])

  • PubChemLite. Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate (C14H16N2O2). (URL: [Link])

Sources

Optimization

Technical Support Center: Purification of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate. It is designed for researchers, scientists, and professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound in high purity.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate.

Q1: My crude product is a sticky oil or a discolored solid. What are the likely impurities?

A1: The most common impurities are unreacted starting materials (p-toluidine and ethyl 2-cyanoacetate), side products from the Knoevenagel condensation, and potential E/Z isomers of the desired product.[1] Discoloration often arises from the oxidation of p-toluidine or thermal degradation of the enaminoate product.[2][3]

Q2: I'm having difficulty inducing crystallization from my crude product. What should I do?

A2: Difficulty in crystallization is often due to the presence of impurities that inhibit lattice formation. Consider the following:

  • Solvent Screening: Experiment with a range of solvents and solvent mixtures. A good starting point is a solvent system where the compound is soluble when hot but sparingly soluble at room temperature or below. Ethanol is often a suitable solvent for recrystallizing similar compounds.[4][5]

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure product, add a seed crystal to the supersaturated solution to initiate crystallization.

Q3: My purified product shows two spots on Thin Layer Chromatography (TLC). What could this be?

A3: This is a strong indication of the presence of E/Z isomers. The double bond in the enaminoate structure can exist in both (E) and (Z) configurations.[6] These isomers often have very similar polarities, making them difficult to separate. The initial reaction product can be a mixture of both, which may equilibrate to the more stable isomer over time.[1]

Q4: Is my compound sensitive to heat or air?

A4: Yes, enaminoates can be susceptible to thermal degradation and oxidation, especially in the presence of impurities.[2][3][7] It is advisable to conduct purification steps at moderate temperatures and to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) if possible.

II. Troubleshooting Guides

This section provides detailed protocols and explanations for overcoming specific purification challenges.

Challenge 1: Persistent Oily or Discolored Crude Product

An oily or discolored crude product indicates significant impurities that must be removed before attempting final purification by recrystallization or column chromatography.

Root Cause Analysis:

  • Excess Starting Materials: Incomplete reaction leaves unreacted p-toluidine and/or ethyl 2-cyanoacetate.

  • Side Reactions: The Knoevenagel condensation can produce side products, especially if reaction conditions are not optimized.[1]

  • Oxidation/Degradation: Exposure to air and/or high temperatures during workup can lead to the formation of colored impurities.

Troubleshooting Workflow:

start Crude Product is Oily/Discolored wash Aqueous Wash (Acid/Base Extraction) start->wash Initial Cleanup recrystallization Attempt Recrystallization wash->recrystallization If Solid Precipitates chromatography Column Chromatography wash->chromatography If Remains Oily pure_product Pure Product recrystallization->pure_product Successful troubleshoot_recrystallization Troubleshoot Recrystallization recrystallization->troubleshoot_recrystallization Fails chromatography->pure_product Successful troubleshoot_chromatography Troubleshoot Chromatography chromatography->troubleshoot_chromatography Fails troubleshoot_recrystallization->chromatography

Caption: Troubleshooting workflow for an oily/discolored crude product.

Experimental Protocol: Acid-Base Extraction

This protocol is designed to remove unreacted p-toluidine (a base) and any acidic byproducts.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the basic p-toluidine, making it water-soluble and removing it into the aqueous layer.

  • Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid and remove any acidic impurities.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove the bulk of the dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Challenge 2: Separation of E/Z Isomers

The presence of both E and Z isomers is a common challenge in the purification of enaminoates.[6] Their similar polarities make separation by standard techniques difficult.

Root Cause Analysis:

The formation of both isomers is often a kinetic and thermodynamic interplay during the reaction. While one isomer is typically more stable, the reaction may initially produce a mixture.

Troubleshooting Strategies:

1. Isomer Enrichment by Recrystallization:

Often, one isomer will be less soluble than the other in a particular solvent system, allowing for enrichment through careful recrystallization.

Data Presentation: Recommended Recrystallization Solvents

Solvent SystemExpected OutcomeRationale
EthanolGood for general purification.[4][5]The polarity of ethanol is often suitable for dissolving the compound when hot and allowing for crystallization upon cooling.
Acetonitrile/Water (1:4)Can be effective for some acrylate derivatives.[8]The mixture provides a tunable polarity that can aid in selective precipitation.
n-Hexane/Ethyl AcetateUseful for less polar compounds.A non-polar/polar mixture can be fine-tuned to achieve optimal solubility differences.

2. Column Chromatography:

While challenging, column chromatography can be optimized to separate E/Z isomers.

Experimental Protocol: Optimized Column Chromatography

  • Stationary Phase: Standard silica gel is often the first choice. For compounds with basic amine functionalities, which can interact strongly with acidic silica, consider using amine-functionalized silica or basic alumina.[9]

  • Mobile Phase: A gradient elution is typically more effective than an isocratic one. Start with a low polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate) and gradually increase the polarity. The addition of a small amount of a competing amine like triethylamine (0.1-1%) to the mobile phase can help to reduce tailing and improve separation on silica gel for amine-containing compounds.[9]

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify the fractions containing the pure isomers.

start Crude Product with E/Z Isomers column_setup Prepare Silica Gel Column start->column_setup sample_loading Load Sample in Minimal Solvent column_setup->sample_loading elution Elute with Hexane/EtOAc Gradient sample_loading->elution fraction_collection Collect Small Fractions elution->fraction_collection tlc_analysis Analyze Fractions by TLC fraction_collection->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure pure_product Pure Isomer(s) combine_pure->pure_product

Caption: Workflow for column chromatography separation of isomers.

III. References

  • (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate - PMC. (n.d.). Retrieved from

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC. (n.d.). Retrieved from

  • Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. (n.d.). Retrieved from

  • ethyl (2Z)-2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate - Guidechem. (n.d.). Retrieved from

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10). Retrieved from

  • (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate - ResearchGate. (n.d.). Retrieved from

  • Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox - International Journal of Current Microbiology and Applied Sciences (IJCMAS). (2016, January 10). Retrieved from

  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC. (n.d.). Retrieved from

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture - ResearchGate. (2022, October 18). Retrieved from

  • Knoevenagel condensation - Wikipedia. (n.d.). Retrieved from

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate

Welcome to the technical support and reaction optimization guide for the synthesis of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate . This molecule features a highly conjugated vinylogous amide (enamine) system, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and reaction optimization guide for the synthesis of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate . This molecule features a highly conjugated vinylogous amide (enamine) system, making it a critical intermediate in the development of heterocyclic pharmaceuticals and advanced agrochemicals.

This guide is engineered for bench scientists and drug development professionals. It moves beyond basic procedures to explain the thermodynamic and kinetic causalities behind the reaction, ensuring you can troubleshoot, optimize, and scale your workflow with absolute confidence.

Mechanistic Workflow & Reaction Logic

The synthesis is a classic three-component condensation, typically executed in a sequential one-pot or two-step approach.

  • Electrophile Generation : Ethyl cyanoacetate reacts with triethyl orthoformate to form the highly electrophilic intermediate, ethyl (ethoxymethylene)cyanoacetate[1].

  • Nucleophilic Addition-Elimination : p-Toluidine attacks the ethoxymethylene intermediate. The subsequent elimination of ethanol yields the target enamine[2].

Because every step of this condensation releases ethanol as a byproduct, the reaction is strictly governed by Le Chatelier's principle. Failure to actively remove ethanol will stall the reaction at the intermediate phase[3].

SynthesisWorkflow Step1 Reagents: Ethyl Cyanoacetate + Triethyl Orthoformate Step2 Intermediate: Ethyl (ethoxymethylene)cyanoacetate Step1->Step2 p-TsOH, Toluene Reflux, -2 EtOH Step3 Nucleophilic Addition: p-Toluidine Step2->Step3 Nucleophilic Attack Step4 Target Molecule: Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate Step3->Step4 Dean-Stark Trap - EtOH

Workflow for the synthesis of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate.

Reaction Optimization Data

To maximize yield and purity, the choice of solvent and byproduct removal strategy is paramount. The table below summarizes the quantitative data across three common experimental setups.

Optimization ParameterCondition A: Neat (Solvent-Free)Condition B: Ethanol RefluxCondition C: Toluene Azeotrope (Recommended)
Solvent Matrix NoneEthanolToluene
Catalyst NoneAcetic Acid (0.1 equiv)p-TsOH (0.05 equiv)
Temperature 120–130 °C78 °C110 °C
Byproduct Removal Open flask (evaporation)None (Equilibrium limited)Dean-Stark trap
Reaction Time 2 hours12 hours4 hours
Isolated Yield 70–75%60–65%92–95%
Purity Profile Moderate (Tarry impurities)High (but low yield)Excellent (>98% after cooling)

Troubleshooting & FAQs

Q1: My reaction stalls, and TLC shows unreacted p-toluidine alongside the intermediate. How do I push it to completion? Causality & Solution: This is a fundamental equilibrium issue. The addition of p-toluidine to ethyl (ethoxymethylene)cyanoacetate releases one equivalent of ethanol[1]. If you are running the reaction under reflux in a closed condenser system (like Condition B), the accumulated ethanol prevents the forward reaction. Action: Equip your flask with a Dean-Stark apparatus. Using toluene as a solvent facilitates the continuous azeotropic removal of ethanol, driving the reaction to >95% conversion.

Q2: I am observing a dark, tarry byproduct instead of a clean crystalline solid. What is happening? Causality & Solution: p-Toluidine is highly susceptible to thermal oxidation. Furthermore, the intermediate ethyl (ethoxymethylene)cyanoacetate is a potent electrophile that can undergo competitive polymerization if heated excessively without a diluting solvent. Action: Avoid running the reaction neat at temperatures exceeding 130 °C. Transition to the toluene-mediated protocol (Condition C) and degas the solvent with nitrogen prior to adding the p-toluidine to minimize oxidative degradation.

Q3: The product oils out during workup instead of crystallizing. How can I induce precipitation? Causality & Solution: Oiling out (liquid-liquid phase separation) occurs when the target molecule remains highly soluble in the residual reaction matrix, which is often contaminated with unreacted triethyl orthoformate[3]. Action: Concentrate the crude mixture under high vacuum to remove all residual orthoester. Redissolve the crude oil in a minimum volume of hot ethanol, then add water dropwise until the solution becomes slightly turbid. Cooling this mixture slowly to room temperature allows the intramolecular hydrogen bonds to lock the molecule into its thermodynamically stable Z-isomer, inducing rapid crystallization[2].

Validated Experimental Protocol

This protocol utilizes a self-validating system, incorporating visual cues and TLC checkpoints to ensure experimental integrity at every stage.

Phase 1: Electrophile Activation
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, combine ethyl cyanoacetate (11.3 g, 100 mmol) and triethyl orthoformate (17.8 g, 120 mmol)[3].

  • Catalysis: Add catalytic p-toluenesulfonic acid (p-TsOH, 0.05 equiv) and 50 mL of anhydrous toluene.

  • Activation: Heat the mixture to a vigorous reflux (110 °C). Collect the evolving ethanol in the Dean-Stark trap.

  • Validation Checkpoint 1: Monitor via TLC (Eluent: Hexanes/EtOAc 7:3). The reaction is ready for Phase 2 when the ethyl cyanoacetate spot is entirely consumed (typically 1.5 to 2 hours).

Phase 2: Nucleophilic Condensation
  • Addition: Cool the reaction mixture slightly to 80 °C to prevent flash-boiling. Add p-toluidine (10.7 g, 100 mmol) portion-wise.

  • Visual Cue: The solution will immediately transition from a pale yellow to a deep, vibrant orange/red hue, indicating the formation of the highly conjugated enamine system.

  • Equilibrium Shift: Resume reflux for an additional 2 hours, continuing to drain ethanol from the Dean-Stark trap.

  • Validation Checkpoint 2: Spot the mixture on a TLC plate. The target Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate typically exhibits an Rf​ of ~0.45 (Hexanes/EtOAc 7:3) and is intensely UV-active.

Phase 3: Isolation and Purification
  • Precipitation: Cool the mixture to room temperature. The product will often begin to spontaneously crystallize as fine needles.

  • Solvent Exchange: Concentrate the mixture under reduced pressure to remove approximately 50% of the toluene. Add 30 mL of ice-cold ethanol and stir for 30 minutes in an ice bath to force complete precipitation.

  • Collection: Isolate the solid via vacuum filtration. Wash the filter cake with 15 mL of ice-cold ethanol to remove any residual p-toluidine.

  • Drying: Dry under high vacuum for 4 hours to afford the pure product (Yield: 92-95%).

References

  • Wikipedia Contributors. "Triethyl orthoformate". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Semantic Scholar. "Synthesis and physicochemical properties of merocyanine dyes based on dihydropyridine and fragments of cyanoacetic acid derivative". Semantic Scholar Database. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate

Welcome to the technical support center for the synthesis of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important intermediate. Here, we address common challenges related to side product formation, offering in-depth troubleshooting advice and preventative strategies based on established chemical principles and extensive laboratory experience. Our goal is to empower you to optimize your reaction outcomes, improve yield and purity, and streamline your synthetic workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is sluggish and gives a low yield of the desired product. What are the likely causes and how can I improve it?

A1: A low yield in the synthesis of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate, which is typically a Knoevenagel-type condensation, can often be attributed to several factors related to the reaction equilibrium and reactant stability.

Underlying Causes:

  • Incomplete Reaction: The Knoevenagel condensation is a reversible reaction. The formation of water as a byproduct can inhibit the forward reaction, preventing it from going to completion.[1][2]

  • Sub-optimal Catalyst: The choice and amount of base catalyst are crucial. An inappropriate or insufficient amount of catalyst can lead to a slow reaction rate.

  • Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low may not provide sufficient activation energy for the condensation to proceed at a reasonable rate.

Troubleshooting and Optimization Strategies:

  • Water Removal: To drive the equilibrium towards the product, it is essential to remove the water formed during the reaction. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene can effectively remove water as it is formed.[1]

    • Dehydrating Agents: The addition of molecular sieves to the reaction mixture can also sequester water.

  • Catalyst Selection and Optimization:

    • Weak Bases: Piperidine or pyridine are commonly used catalysts for this type of condensation.[3][4]

    • Catalyst Loading: The catalyst concentration should be optimized. Typically, a catalytic amount is sufficient.

  • Temperature and Reaction Time:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • If the reaction is slow at room temperature, consider moderately heating the mixture. A temperature range of 60-80°C is often a good starting point.[5]

Illustrative Experimental Protocol (Optimization):

ParameterRecommended ConditionRationale
Solvent TolueneAllows for azeotropic removal of water.
Catalyst Piperidine (catalytic amount)A commonly used and effective weak base catalyst.[3][4]
Temperature Reflux with Dean-Stark trapTo ensure continuous removal of water and drive the reaction to completion.[1]
Monitoring TLCTo determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
Q2: I've observed a significant amount of a higher molecular weight byproduct. What could this be and how can I prevent its formation?

A2: The formation of a higher molecular weight byproduct often points towards dimerization or oligomerization of one of the starting materials. In this synthesis, the self-condensation of ethyl cyanoacetate is a likely culprit.

Plausible Side Reaction: Dimerization of Ethyl Cyanoacetate

This side reaction is a variation of the Thorpe-Ziegler reaction, where the enolate of one ethyl cyanoacetate molecule attacks the nitrile group of another.[6] This leads to the formation of a dimer, which can further react or complicate the purification process.

Causality:

  • Strongly Basic Conditions: The use of a strong base can favor the self-condensation of ethyl cyanoacetate over the desired Knoevenagel condensation.

  • High Concentration of Ethyl Cyanoacetate: A high concentration of the active methylene compound can increase the probability of self-condensation.

Prevention and Mitigation:

  • Control of Basicity: Use a weak base catalyst like piperidine or an amine salt, rather than strong bases such as sodium ethoxide or sodium hydride.

  • Stoichiometry and Order of Addition:

    • Use a stoichiometric amount or a slight excess of p-toluidine relative to ethyl cyanoacetate.

    • Consider adding the ethyl cyanoacetate slowly to the reaction mixture containing p-toluidine and the catalyst. This maintains a low instantaneous concentration of the active methylene compound, minimizing its self-condensation.

Visualizing the Reaction Pathways:

Side_Product_Formation cluster_main Desired Knoevenagel Condensation cluster_side Side Reaction: Dimerization p-Toluidine p-Toluidine Product Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate p-Toluidine->Product + Ethyl Cyanoacetate (Weak Base) Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Product ECA1 Ethyl Cyanoacetate Dimer Dimer of Ethyl Cyanoacetate ECA1->Dimer + Ethyl Cyanoacetate (Strong Base) ECA2 Ethyl Cyanoacetate ECA2->Dimer

Caption: Reaction pathways for desired product and dimer side-product.

Q3: My final product is difficult to purify, and I suspect the presence of an isomeric impurity. What could this be?

A3: The presence of an isomeric impurity could be due to the formation of a Michael adduct. The desired product, an α,β-unsaturated nitrile, is a Michael acceptor and can react with the enolate of ethyl cyanoacetate, which is a Michael donor.[7][8]

Michael Addition Side Reaction:

The enolate of ethyl cyanoacetate can add to the β-carbon of the already formed Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate. This results in a 1,4-addition product, which is an isomer of the dimer of ethyl cyanoacetate but has a different structure and properties.

Factors Favoring Michael Addition:

  • Excess Ethyl Cyanoacetate: Using a large excess of ethyl cyanoacetate increases the concentration of the Michael donor.

  • Prolonged Reaction Times: Allowing the reaction to proceed for an extended period after the initial condensation is complete can provide more opportunity for the Michael addition to occur.

  • Basic Conditions: The presence of a base is necessary to generate the enolate for the Michael addition.

Troubleshooting Steps:

  • Stoichiometric Control: Carefully control the stoichiometry of the reactants. Aim for a 1:1 molar ratio of p-toluidine to ethyl cyanoacetate.

  • Monitor Reaction Progress: Use TLC to monitor the consumption of the starting materials and the formation of the product. Stop the reaction once the formation of the desired product plateaus to avoid the formation of subsequent side products.

  • Purification: If a Michael adduct has formed, purification by column chromatography is often necessary. The polarity of the Michael adduct will be different from that of the desired product, allowing for separation.

Visualizing the Michael Addition:

Michael_Addition Product Desired Product (Michael Acceptor) Michael_Adduct Michael Adduct (Isomeric Impurity) Product->Michael_Adduct ECA_Enolate Ethyl Cyanoacetate Enolate (Michael Donor) ECA_Enolate->Michael_Adduct 1,4-Addition

Caption: Formation of a Michael adduct as a side-product.

Q4: I have noticed the formation of acidic byproducts during my workup. What are these and how can I avoid them?

A4: The formation of acidic byproducts is likely due to the hydrolysis of the ester or nitrile functional groups in your product or starting materials. This can be promoted by either acidic or basic conditions, especially in the presence of water and at elevated temperatures.[9][10][11][12]

Hydrolysis Pathways:

  • Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid.

  • Nitrile Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide intermediate.

Conditions Promoting Hydrolysis:

  • Aqueous Workup: Prolonged contact with acidic or basic aqueous solutions during the workup can lead to hydrolysis.

  • Residual Acid or Base: Incomplete neutralization of an acid or base catalyst can promote hydrolysis during storage or subsequent steps.

  • High Temperatures: Hydrolysis is often accelerated at higher temperatures.

Preventative Measures:

  • Anhydrous Conditions: To the extent possible, run the reaction under anhydrous conditions until the workup.

  • Careful Workup:

    • Minimize the time the reaction mixture is in contact with aqueous acidic or basic solutions.

    • Use a mild acid, such as a dilute solution of acetic acid or ammonium chloride, for neutralization if necessary.

    • Thoroughly wash the organic layer with brine to remove any residual water-soluble acids or bases.

  • Drying and Storage:

    • Dry the final product thoroughly over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate.

    • Store the purified product in a cool, dry, and dark place to prevent degradation.

Troubleshooting Purification:

If acidic byproducts have formed, they can often be removed by:

  • Base Wash: Washing the organic solution of your product with a mild base, such as a saturated sodium bicarbonate solution, will extract the acidic byproducts into the aqueous layer. Be cautious, as a strong base could promote further hydrolysis of your product.

  • Column Chromatography: Silica gel chromatography can effectively separate the more polar acidic byproducts from the less polar desired product.

References

  • YU, S., & LI, Z. (2006).
  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. [Link]

  • Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism. [Link]

  • Taylor & Francis Online. (2006). THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. [Link]

  • ResearchGate. (n.d.). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates | Request PDF. [Link]

  • Master Organic Chemistry. (2023). Knoevenagel Condensation Reaction. [Link]

  • RSC Publishing. (2014). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. [Link]

  • YouTube. (2025). Hydrolysis of nitriles to acid under acid and basic conditions. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Zenodo. (1978). Synthesis of Some Enaminonitriles. [Link]

  • Organic Chemistry Portal. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. [Link]

  • Chem Info. (n.d.). Nitrile to Acid - Common Conditions. [Link]

  • Pearson. (n.d.). Acid-Catalyzed Ester Hydrolysis: Videos & Practice Problems. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • Google Patents. (1999). Preparation of 2-cyano-3,3-diarylacrylic esters.
  • ResearchGate. (2026). New Entry to the Synthesis of ??-Iminonitriles by Lewis Acid Mediated Isomerization of Cyano-Substituted Iminoisobenzofurans Prepared by Palladium-Catalyzed Three-Component Coupling of Arynes, Isocyanides, and Cyanoformates. [Link]

  • Patsnap. (n.d.). Ethyl cyanoacetate patented technology retrieval search results. [Link]

  • ResearchGate. (2026). Ethyl Cyanoacetate Reactions. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • National Center for Biotechnology Information. (2018). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. [Link]

  • ResearchGate. (n.d.). The Knoevenagel Condensation. [Link]

  • MDPI. (2019). Synthesis of (3-Cyano-5,6,7,8-Tetrahydroquinolin-2(1H)-ylidene) Malononitriles. [Link]

  • TSI Journals. (2008). Studies on enaminones. [Link]

  • ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,.... [Link]

  • Organic Syntheses. (n.d.). 24. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate Crystallization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and process chemists scaling up the synthesis of ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate (also known as ethyl 2-cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and process chemists scaling up the synthesis of ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate (also known as ethyl 2-cyano-3-(p-tolylamino)acrylate). This enamino ester is a critical intermediate, typically synthesized via the condensation of ethyl (ethoxymethylene)cyanoacetate and p-toluidine.

While the synthesis is straightforward, the crystallization of the resulting product is notoriously challenging. This guide deconstructs the structural dynamics of the molecule to provide field-proven, mechanistically grounded troubleshooting strategies.

Part 1: Mechanistic Grounding & Structural Dynamics

To successfully crystallize this compound, one must understand its behavior in solution. Enamino esters exist in a dynamic equilibrium between E and Z isomers . The Z-isomer is thermodynamically favored in the solid state due to a strong intramolecular hydrogen bond between the secondary amine (N-H) and the ester carbonyl (O=C) .

This intramolecular hydrogen bond effectively "hides" the polar functional groups, rendering the Z-isomer highly lipophilic. When crystallization is forced rapidly, or when highly polar protic solvents are used at elevated temperatures, the hydrogen bond network is disrupted. This shifts the equilibrium, kinetically trapping the E-isomer or causing the supersaturated solution to undergo Liquid-Liquid Phase Separation (LLPS, or "oiling out") rather than orderly nucleation .

Part 2: Diagnostic Workflow

CrystallizationWorkflow Start Crude Ethyl 2-cyano-3- [(4-methylphenyl)amino]prop-2-enoate Dissolve Dissolve in Hot Solvent (e.g., EtOAc at 65°C) Start->Dissolve Cooling Cooling & Nucleation Phase Dissolve->Cooling Issue1 Oiling Out (LLPS)? Cooling->Issue1 Sol1 Adjust cooling rate (<0.2°C/min), seed, or use bridging solvent Issue1->Sol1 Yes Issue2 Inconsistent MP / Polymorphic Mixture? Issue1->Issue2 No Success Pure Z-Isomer Crystals Sol1->Success Sol2 Extend thermal aging (Ostwald ripening) for E→Z conversion Issue2->Sol2 Yes Issue3 Discoloration? Issue2->Issue3 No Sol2->Success Sol3 Degas solvents, use N2 blanket, add antioxidant (BHT) Issue3->Sol3 Yes Issue3->Success No Sol3->Success

Figure 1: Decision tree for diagnosing and resolving common crystallization failures.

Part 3: Troubleshooting FAQs

Q1: Why does my product separate as a dense oil instead of crystallizing upon cooling? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS). It occurs when the cooling trajectory crosses the binodal curve before intersecting the solubility curve. The supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase.

  • Causality: The high lipophilicity of the Z-isomer reduces its affinity for polar protic solvents (like ethanol) at lower temperatures. If the cooling rate is too fast, supersaturation spikes, triggering LLPS instead of nucleation.

  • Solution:

    • Reduce the cooling rate to <0.2 °C/min.

    • Seed the solution in the metastable zone (typically 5–10 °C below the dissolution temperature) to promote heterogeneous nucleation.

    • Use a bridging solvent (e.g., adding 5–10% ethyl acetate to ethanol) to increase the solubility of the oil phase and shift the binodal curve downwards.

Q2: I am getting inconsistent melting points and variable crystal habits. What is causing this? A2: You are likely isolating a polymorphic mixture or a solid-state mixture of E and Z isomers.

  • Causality: While the Z-isomer is thermodynamically favored due to the N-H···O=C intramolecular hydrogen bond, polar solvents can disrupt this bond, increasing the population of the E-isomer in solution . Rapid precipitation kinetically traps the E-isomer or a metastable polymorph in the crystal lattice.

  • Solution:

    • Thermodynamic Equilibration: Perform an Ostwald ripening step. After initial crystallization, hold the slurry at an elevated temperature (e.g., 50 °C) for 2–4 hours. This allows the more soluble, kinetically trapped E-isomer to redissolve and convert to the stable Z-isomer.

    • Solvent Switch: Avoid highly polar, H-bond disrupting solvents. An ethyl acetate/heptane mixture favors the intramolecularly H-bonded Z-isomer.

Q3: The isolated crystals are discolored (yellow/brown) despite a clean TLC profile. How can I prevent this? A3: Discoloration is typically caused by trace oxidation of the p-toluidine moiety or thermal degradation of the enamine double bond.

  • Causality: Anilines and their derivatives are highly prone to auto-oxidation, forming highly colored oligomeric species (e.g., azo or quinoid structures) that become entrapped in the growing crystal lattice . Even parts-per-million (ppm) levels of these impurities cause significant discoloration.

  • Solution:

    • Inert Atmosphere: Perform the crystallization under a strict nitrogen or argon blanket.

    • Degas Solvents: Sparge the crystallization solvent with nitrogen for 15–30 minutes prior to use to remove dissolved oxygen.

Part 4: Solvent Selection & Solubility Matrix
Solvent SystemHot SolubilityCold SolubilityE/Z Isomerization RiskLLPS (Oiling Out) RiskRecommendation & Mechanistic Note
Ethanol (100%) HighLowModerateHighStandard choice, but polar protic nature can disrupt H-bonds at high temps. Requires careful seeding.
EtOAc / Heptane (1:2) ModerateVery LowLowLowOptimal. Non-polar anti-solvent favors the intramolecularly H-bonded Z-isomer and prevents LLPS.
Isopropanol (IPA) ModerateLowModerateModerateGood alternative to EtOH. Lower polarity reduces LLPS risk, but crystallization kinetics are slower.
Toluene HighModerateLowLowExcellent for purging highly polar impurities. Favors Z-isomer, but requires sub-ambient cooling for high yield.
Part 5: Validated Step-by-Step Crystallization Protocol

Method: Anti-Solvent Crystallization with Thermal Aging (Ethyl Acetate / Heptane)

This self-validating protocol utilizes an anti-solvent approach to bypass the LLPS region and incorporates a thermal aging step to ensure the isolation of the thermodynamically stable Z-isomer.

  • Step 1: Dissolution Suspend the crude ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate in ethyl acetate (approx. 4 volumes relative to crude mass). Heat the mixture to 65–70 °C under a nitrogen atmosphere until complete dissolution is achieved.

  • Step 2: Clarification (Optional but Recommended) Perform a hot filtration through a pre-warmed Celite pad to remove insoluble particulates and trace polymeric oxidation products. Rinse the pad with 0.5 volumes of hot ethyl acetate.

  • Step 3: Anti-Solvent Addition & Seeding Maintain the clarified solution at 60 °C. Slowly add hot heptane (approx. 1.5 volumes) dropwise until the solution becomes slightly turbid. Immediately add a few drops of ethyl acetate until the solution just clears. Introduce 0.5–1.0 wt% of pure Z-isomer seeds.

  • Step 4: Thermal Aging (Ostwald Ripening) Hold the seeded solution at 60 °C for 1 to 1.5 hours. Causality: This critical step prevents rapid supersaturation depletion. It allows the E-isomer in solution to equilibrate to the Z-isomer and ensures the seeds grow uniformly rather than dissolve or trigger secondary nucleation.

  • Step 5: Controlled Cooling Cool the suspension to 20 °C at a strict linear rate of 0.1 to 0.2 °C/min. Causality: Crash cooling will trap impurities and potentially cause secondary nucleation of metastable polymorphs.

  • Step 6: Anti-Solvent Completion Once the slurry reaches 20 °C, slowly add additional heptane (2.5 volumes) over 2 hours via an addition funnel to drive the crystallization to completion and maximize yield.

  • Step 7: Isolation and Drying Filter the resulting slurry under a nitrogen blanket. Wash the filter cake with cold heptane (1–2 volumes) to displace the mother liquor. Dry the crystals under vacuum at 40–45 °C until a constant weight is achieved.

References
  • Reactions of 4-Chloro-3-formyl-coumarin with Primary Amines Source: ResearchGate URL:[Link]

  • Convenient synthesis of functionalized thieno[2,3-d]pyrimidine-4-ones and thieno[2,3-b]pyridine-4-ones bearing a pyridine moiety with anticipated antioxidant activity Source: ResearchGate URL:[Link]

  • High-Temperature Contact Nucleation of Supercooled Water by Organic Chemicals and Appendix of Compounds Tested Source: Defense Technical Information Center (DTIC) URL:[Link]

Optimization

Technical Support Center: Catalyst Selection for Efficient Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate Synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate. It addresses common challen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate. It addresses common challenges and offers practical solutions for efficient catalyst selection and reaction optimization.

I. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate?

The synthesis of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate and its analogs typically proceeds via a Knoevenagel condensation.[1][2] This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound. However, for the synthesis of the target enamine, a common and efficient method involves the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with p-toluidine. This is a nucleophilic substitution reaction where the amine displaces the methylthio groups.

Q2: Why is catalyst selection so critical for this synthesis?

Catalyst selection is paramount as it directly influences reaction rate, yield, and purity. The appropriate catalyst facilitates the key steps of the reaction, such as the nucleophilic attack of the amine and the subsequent elimination to form the enamine product. An inefficient catalyst can lead to slow or incomplete reactions, while an inappropriate one might promote side reactions, complicating purification and reducing the overall yield.

Q3: What are the most common classes of catalysts used for this type of reaction?

For the synthesis of enamines from β-dicarbonyl compounds or their equivalents, both basic and acidic catalysts can be employed.[3]

  • Basic catalysts , such as secondary amines (e.g., piperidine, pyrrolidine), are frequently used in Knoevenagel-type condensations.[4][5] They function by deprotonating the active methylene compound, generating a more potent nucleophile.[6]

  • Acid catalysts can also be used, particularly when the amine reactant has a low pKaH.[3]

  • In the context of the reaction between ethyl 2-cyano-3,3-bis(methylthio)acrylate and an amine, the reaction can sometimes proceed without an external catalyst, as the amine itself can act as a nucleophile. However, a base is often added to facilitate the reaction.

Q4: Can this reaction be performed under solvent-free conditions?

Yes, solvent-free conditions for Knoevenagel condensations have been reported and offer several advantages, including reduced environmental impact and potentially shorter reaction times.[7] However, the feasibility and efficiency of a solvent-free approach for the synthesis of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate would need to be experimentally validated.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q1: My reaction is very slow or not proceeding to completion. What are the likely causes and how can I fix it?

  • Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the reaction conditions.

    • Solution: Consider switching to a more potent catalyst. For instance, if using a weak base, try a stronger one like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[8] Ensure your catalyst is not old or degraded.

  • Suboptimal Temperature: The reaction may require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions using Thin Layer Chromatography (TLC). Refluxing in a suitable solvent like ethanol is a common strategy.[8][9]

  • Presence of Water: For reactions that proceed via an enamine intermediate, the presence of water can hydrolyze the enamine back to the starting materials, thus inhibiting the reaction.

    • Solution: Use anhydrous solvents and reagents. Consider adding a dehydrating agent like molecular sieves or employing a Dean-Stark apparatus to remove water azeotropically.[2]

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

  • Michael Addition: The product, an α,β-unsaturated compound, can potentially undergo a Michael addition with the starting amine or another nucleophile present in the reaction mixture.[10]

    • Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of the electrophile can sometimes minimize this side reaction. Optimizing the reaction time and temperature can also be beneficial.

  • Self-Condensation of Starting Materials: The active methylene compound (ethyl cyanoacetate) can potentially undergo self-condensation under basic conditions.

    • Solution: Add the base or catalyst slowly to the reaction mixture containing the other reactants. Maintaining a lower reaction temperature can also help to control the rate of competing side reactions.

Q3: The purification of my product is difficult. What strategies can I employ?

  • Recrystallization: This is a common and effective method for purifying solid products.

    • Solution: Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or ethyl acetate are often good starting points.[10][11]

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the desired product from impurities.

    • Solution: Use TLC to determine an appropriate solvent system (eluent) that provides good separation between your product and the impurities. Silica gel is the most common stationary phase for this type of compound.[12]

III. Catalyst Performance Comparison

The following table summarizes the performance of various catalysts commonly used in Knoevenagel-type condensations, which are analogous to the synthesis of the target enamine.

CatalystSolventTemperature (°C)TimeYield (%)Reference
PiperidineEthanolReflux2-6 h80-95[8]
TriethylamineAcetonitrileRoom Temp1-4.5 h92-99[8]
DBUSolvent-free605-15 min90-98[8]
L-ProlineWaterRoom Temp2-12 h85-95[8]
[Bmim][OAc]Water--90-97[1]
nano-Fe3O4@EA---High[13]

IV. Recommended Experimental Protocol

This protocol is a general guideline for the synthesis of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate via the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with p-toluidine.

Materials:

  • Ethyl 2-cyano-3,3-bis(methylthio)acrylate

  • p-Toluidine (4-methylaniline)

  • Ethanol (anhydrous)

  • Piperidine (catalyst)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 eq) and p-toluidine (1.1 eq).

  • Add anhydrous ethanol to dissolve the reactants.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material spot), cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a small amount of cold ethanol.

  • If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate.

Characterization:

Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

V. Reaction Mechanism and Workflow

The synthesis of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate from ethyl 2-cyano-3,3-bis(methylthio)acrylate and p-toluidine proceeds through a nucleophilic substitution mechanism.

Reaction_Mechanism Reactants Ethyl 2-cyano-3,3-bis(methylthio)acrylate + p-Toluidine Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate Intermediate->Product Elimination of CH3SH Byproduct Methanethiol Intermediate->Byproduct

Caption: Reaction mechanism for the synthesis.

The following diagram illustrates a typical experimental workflow for this synthesis.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Reactants and Catalyst Reaction Heat to Reflux Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Isolation Isolate Crude Product (Filtration or Evaporation) Cooling->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization

Caption: Experimental workflow diagram.

VI. References

  • Enamine. (n.d.). Catalysts and Ligands. Retrieved from

  • ResearchGate. (n.d.). Optimization of the Knoevenagel synthesis of (E)-2-cyano-3- arylacrylamide 3a. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of Ethyl 2-[cyano(methyl)amino]acetate. Retrieved from

  • Wikipedia. (n.d.). Enamine. Retrieved from

  • Moradhosseini, T., Mokhtary, M., Nikpassand, M., Kia, M., & Asadpour, L. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. International Journal of Nano Dimension, 16(2), 162511. Retrieved from

  • ACS Catalysis. (2018). Catalytic Asymmetric Oxidative Enamine Transformations. Retrieved from

  • Shrivash, M. K., & Misra, K. (2021). A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates. Proceedings of the National Academy of Sciences, India - Section A, 91(2). Retrieved from

  • Kanto Chemical. (n.d.). New Catalysts for Reductive Amination. Retrieved from

  • Journal of the American Chemical Society. (2009). Enamine Catalysis with Low Catalyst Loadings - High Efficiency via Kinetic Studies. Retrieved from

  • SciELO México. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. J. Mex. Chem. Soc., 67(1). Retrieved from

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via Knoevenagel Condensation. Retrieved from

  • ResearchGate. (n.d.). 6 questions with answers in KNOEVENAGEL CONDENSATION | Science topic. Retrieved from

  • Asian Journal of Green Chemistry. (2025). Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation. Retrieved from

  • Thermo Fisher Scientific - UK. (n.d.). Knoevenagel Condensation. Retrieved from

  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. 5(1), 364-375. Retrieved from

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of Ethyl 2-Cyano-3-(2-furanyl)acrylate. Retrieved from

  • E3S Web of Conferences. (n.d.). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from

  • Organic & Biomolecular Chemistry. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from

  • AK Lectures. (n.d.). Knoevenagel Condensation Examples. Retrieved from

  • BenchChem. (2025). Application Notes: Ethyl 2-[cyano(methyl)amino]acetate in Pharmaceutical Intermediate Synthesis. Retrieved from

  • Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from

  • CNKI. (n.d.). Synthesis of 2-Cyano-3- -3-Aliphatic Amine Ethyl Acrylate. Retrieved from

  • EvitaChem. (n.d.). ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate. Retrieved from

  • ResearchGate. (2026). Reaction of Ethyl 3-Aryl-2-cyanoacrylates with N,N-Disubstituted Malonamides: Synthesis and Properties of Stable Michael Adducts | Request PDF. Retrieved from

  • PMC. (n.d.). (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate. Retrieved from

  • ResearchGate. (2025). An effective new access to ethyl 2-[(alkylamino)(cyano)methyl] acrylates: first synthesis of ethyl 3-cyano-2-(hydroxymethyl) acrylate | Request PDF. Retrieved from _

  • ResearchGate. (n.d.). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates | Request PDF. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). ethyl (2E)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate. Retrieved from

  • ChemRxiv. (n.d.). Novel copolymers of vinyl acetate. 2. Oxy ring-substituted ethyl 2-cyano. Retrieved from

  • MDPI. (2024). A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. Retrieved from

  • PMC. (n.d.). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from

  • ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,.... Retrieved from

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Retrieved from

  • Arkivoc. (n.d.). Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. Retrieved from

  • PubChem. (n.d.). Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate (C14H16N2O2). Retrieved from

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate

Welcome to the technical support center for the synthesis of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's mechanics, enabling you to troubleshoot effectively and optimize your results.

Introduction: The Synthetic Pathway

The synthesis of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate is typically achieved via a two-step, one-pot procedure. The reaction begins with the formation of an activated intermediate, ethyl ethoxymethylenecyanoacetate (EEMC), from the condensation of ethyl cyanoacetate and triethyl orthoformate. This is followed by a nucleophilic substitution reaction where p-toluidine displaces the ethoxy group to form the final enamine product. This method is a variation of the Knoevenagel condensation, a cornerstone of C-C bond formation.[1] Understanding the equilibrium and potential side reactions at each stage is critical for achieving high yield and purity.

Reaction Workflow Diagram

Here is a conceptual overview of the primary synthetic pathway and a key side reaction.

cluster_0 Step 1: EEMC Formation cluster_1 Step 2: Enamine Formation cluster_2 Common Side Reaction A Ethyl Cyanoacetate C Ethyl Ethoxymethylenecyanoacetate (EEMC) A->C + Triethyl Orthoformate (Heat) B Triethyl Orthoformate B->C E Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate (Target Product) C->E + p-Toluidine C->E D p-Toluidine D->E F Water (Contaminant) G Ethyl Formate + Ethanol F->G B_side Triethyl Orthoformate B_side->G Hydrolysis cluster_yield Yield Issues cluster_purity Purity Issues start Sub-optimal Result low_yield Low or No Yield start->low_yield discolored Discolored Product start->discolored unexpected_peaks Unexpected NMR/MS Peaks start->unexpected_peaks check_water Check for Water? (Anhydrous Conditions) low_yield->check_water check_temp Check Temperature? (Sufficient Heating) check_water->check_temp check_reagents Check Reagent Purity? check_temp->check_reagents end Optimized Synthesis check_reagents->end check_heat_time Reduce Heat/Time? discolored->check_heat_time analyze_byproducts Analyze Spectra for Byproducts (See Table 1) unexpected_peaks->analyze_byproducts purify_sm Purify Starting Materials? check_heat_time->purify_sm purify_sm->end purify_product Recrystallize or use Column Chromatography analyze_byproducts->purify_product purify_product->end

Sources

Optimization

Technical Support Center: Enhancing the Purity of Synthesized Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate

Knowledge Base > Synthesis & Purification > Enamine Derivatives Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base > Synthesis & Purification > Enamine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate[1]. This compound is a critical electrophilic enamine intermediate used in the construction of complex nitrogen-containing heterocycles, such as pyrazoles and pyrimidines[2].

Achieving high purity is paramount, as trace impurities (especially unreacted anilines or isomeric mixtures) can severely disrupt downstream cyclization yields.

Mechanistic Grounding

Before troubleshooting, it is critical to understand the reaction mechanics. The synthesis fundamentally relies on an addition-elimination sequence.

  • Three-Component Route: Ethyl cyanoacetate, which contains a highly reactive acidic methylene group[3], reacts with triethyl orthoformate[4] to form an electrophilic ethoxymethylene intermediate in situ. Subsequent nucleophilic attack by p-toluidine yields the target enamine.

  • Two-Component Route: Pre-synthesized ethyl (ethoxymethylene)cyanoacetate reacts directly with p-toluidine[2].

ReactionMechanisms A p-Toluidine E Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate (Target Product) A->E Addition-Elimination (- EtOH) B Ethyl (ethoxymethylene)cyanoacetate B->E Addition-Elimination (- EtOH) C Triethyl Orthoformate + Ethyl Cyanoacetate D Intermediate: Ethoxymethylene derivative C->D Condensation (- 2 EtOH) D->E + p-Toluidine Addition-Elimination

Fig 1: Synthetic pathways for Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate.

Troubleshooting & FAQs

Q1: My crude product is heavily contaminated with unreacted p-toluidine. How can I drive the reaction to completion? A1:

  • Causality: This reaction is an equilibrium-driven addition-elimination process that produces ethanol as a byproduct. If ethanol is not actively removed from the system, the reverse reaction (solvolysis) competes with product formation.

  • Solution: Implement a Dean-Stark apparatus or use a continuous distillation setup to remove ethanol as it forms. Alternatively, use a slight stoichiometric excess (1.05 eq) of the electrophile (ethyl (ethoxymethylene)cyanoacetate) to push the equilibrium forward.

Q2: NMR analysis shows peak doubling for the vinylic and ester protons. Is my product chemically impure? A2:

  • Causality: Peak doubling in this specific molecule usually indicates a mixture of E and Z stereoisomers rather than a chemical impurity. The enamine double bond can adopt two configurations. The Z-isomer is thermodynamically favored due to a strong six-membered intramolecular hydrogen bond between the amine N-H and the ester carbonyl oxygen[1].

  • Solution: To achieve isomeric purity, subject the crude mixture to thermodynamic equilibration. Reflux the product in absolute ethanol for 2 hours, followed by a very slow, controlled cooling process (0.5 °C/min) to room temperature. This selectively crystallizes the thermodynamically stable Z-isomer.

Q3: The synthesized crystals are dark brown/red instead of the expected pale yellow. What causes this coloration? A3:

  • Causality: p-Toluidine is highly susceptible to autoxidation. When exposed to oxygen under prolonged heating, it forms highly colored quinone imine or azo byproducts. Even trace amounts (ppm levels) of these conjugated impurities will drastically darken the batch.

  • Solution: Degas all solvents prior to use, run the reaction under a strict inert atmosphere (Argon or N2), and ensure the p-toluidine starting material is freshly sublimed or recrystallized (it should be pure white).

Q4: I am observing transesterification byproducts (e.g., methyl esters) in my LC-MS data. Why? A4:

  • Causality: If methanol is used as a reaction solvent or a washing agent during filtration, the ethyl ester group of the product can undergo transesterification, especially if trace acid or base is present.

  • Solution: Strictly use absolute ethanol or non-nucleophilic solvents (such as acetonitrile or toluene) for the reaction, crystallization, and filter-cake washing steps.

TroubleshootingFlow Start Crude Product Analysis (LC-MS / NMR) Q1 High p-Toluidine? Start->Q1 Q2 E/Z Isomer Mixture? Start->Q2 Q3 Dark Coloration? Start->Q3 S1 Drive Equilibrium: Remove EtOH via Distillation Q1->S1 Yes S2 Thermodynamic Control: Reflux in EtOH, Slow Cool Q2->S2 Yes S3 Prevent Oxidation: Use Argon & Fresh Reagents Q3->S3 Yes

Fig 2: Diagnostic workflow for resolving common purity issues during synthesis.

Quantitative Data & Purity Metrics

To aid in route selection, the following table summarizes the expected outcomes and purity profiles of the two primary synthetic methodologies.

MetricTwo-Component RouteThree-Component Route
Reagents p-Toluidine + Ethyl (ethoxymethylene)cyanoacetatep-Toluidine + Ethyl cyanoacetate + Triethyl orthoformate
Typical Isolated Yield 85 - 92%70 - 80%
Primary Impurity Profile Unreacted p-ToluidineSymmetric formamidines, unreacted intermediates
E/Z Isomeric Ratio (Crude) ~ 80:20 (Z:E)~ 60:40 (Z:E)
Recommended Purification Direct Recrystallization (Ethanol)Column Chromatography followed by Recrystallization
Self-Validating Experimental Protocol

A self-validating protocol ensures that the operator can confirm the success of the reaction at intermediate stages without waiting for final analytical results. Below is the optimized Two-Component Route.

Protocol: High-Purity Two-Component Synthesis

Step 1: Reagent Validation & Setup

  • Action: Weigh 10.0 mmol (1.07 g) of p-toluidine and 10.5 mmol (1.78 g) of ethyl (ethoxymethylene)cyanoacetate.

  • Causality: A 0.5 mmol excess of the electrophile ensures complete consumption of the amine, preventing difficult downstream separations.

  • Validation Check: Visually inspect the p-toluidine. If the crystals are brown or yellow, sublime them before use. Proceed only if the crystals are white/colorless.

Step 2: Reaction Execution

  • Action: Dissolve the reagents in 15 mL of anhydrous absolute ethanol in a 50 mL round-bottom flask equipped with a reflux condenser. Purge the system with Argon for 5 minutes. Heat to reflux (approx. 78 °C) for 3 hours.

  • Causality: Ethanol provides the ideal boiling point for thermodynamic equilibration of the E/Z isomers and prevents transesterification. Argon prevents autoxidation of the amine.

  • Validation Check: Perform a TLC (Hexane:Ethyl Acetate 7:3). The p-toluidine spot (Rf ~0.6, stains active with ninhydrin) must completely disappear, replaced by a single UV-active product spot (Rf ~0.4).

Step 3: Thermodynamic Equilibration & Crystallization

  • Action: Once the reaction is complete by TLC, remove the heat source but leave the flask in the oil bath. Allow the bath to cool naturally to room temperature over 3-4 hours.

  • Causality: Rapid cooling traps the kinetic E-isomer in the crystal lattice. Slow cooling allows the system to remain under thermodynamic control, yielding exclusively the hydrogen-bonded Z-isomer.

  • Validation Check: Pale yellow, needle-like crystals should form. If the mother liquor is dark red, an oxidative side-reaction has occurred; filter the hot solution through a short pad of activated carbon before crystallization.

Step 4: Isolation & Drying

  • Action: Filter the crystals via vacuum filtration. Wash the filter cake with 2 x 5 mL of ice-cold absolute ethanol. Dry under high vacuum at 40 °C for 12 hours.

  • Causality: Ice-cold ethanol removes trace unreacted electrophile without dissolving the product.

  • Validation Check: Weigh the product every 2 hours during drying. The protocol is complete when a constant mass is achieved (indicating complete removal of ethanol).

References
  • Wikipedia Contributors. "Ethyl cyanoacetate." Wikipedia. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdfefDZzM0Is9E1R9B_nDoHVA8--ZThcDyus9_CdNxcX_VEYghN0tKdnFw248W7Zr50m6W3K2PTFG4cKEGyJoRD5eAMrlMcKO4bCg0G42BQPAKxmyhXv7GjrUL_7iDZPFOWfaJmSbIUqIG2A==]
  • Wikipedia Contributors. "Triethyl orthoformate." Wikipedia. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKPDc224I5cP5jhu6FXobXRFmdsPJPVxGdh2MB3PvJsoAEqwSbzwd6Fdmoj_ADKCAshjFWm4knaQbrXSEDEEU7f8sx3_x-y3g7oPT7kumMfIiq3gJ2R1kBhnSrSvIZMYp7RUas2V07lcYsj-B06A==]
  • ResearchGate. "Efficient synthesis, reactions and spectral characterization of pyrazolo[4',3':4,5]thieno[3,2-d] pyrimidines and related heterocycles." Available at:[https://vertexaisearch.cloud.google.
  • LookChem. "(Z)-Ethyl2-cyano-3-(p-tolylamino)acrylate." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuLowIU0-OltCcbfnkkNxUg6f0d0WB7XSctCQu52z1K3zXfJoDFmntoODw-ssa1QaSG1FvMJC3at2ytfhIYhX5fw68BeO2CTnfLeCY5Q14xF7gkw2oOEcv34OMEvGdC59t5vIRaNs7MgcUI7a5jVA9rOwP9e2w]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Confirmation of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate Derivatives

Introduction: Ethyl 2-cyano-3-aminoprop-2-enoate derivatives, a class of electron-poor enamines, are highly versatile intermediates in organic synthesis, particularly for constructing a diverse range of heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Ethyl 2-cyano-3-aminoprop-2-enoate derivatives, a class of electron-poor enamines, are highly versatile intermediates in organic synthesis, particularly for constructing a diverse range of heterocyclic compounds with potential pharmacological applications.[1][2] The reactivity and biological activity of these molecules are intrinsically linked to their precise three-dimensional structure. Therefore, unambiguous structural confirmation is not merely a procedural step but a critical foundation for any subsequent research and development.

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of a representative compound, Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. The core challenges in confirming the structure of these derivatives include establishing the correct tautomeric form (enamine vs. imine), determining the stereochemistry (E/Z isomerism) across the C=C double bond, and verifying the regiochemistry of the aromatic substituent.

The Foundational Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. For this class of compounds, a combination of 1D (¹H, ¹³C) and 2D experiments provides a nearly complete picture of the molecular framework.

Expertise in Practice: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point. However, if proton exchange is too rapid or hydrogen bonding needs to be probed, a less acidic solvent like DMSO-d₆ is preferable, as it helps in the clear observation of the N-H proton.

Proton (¹H) NMR Spectroscopy

¹H NMR provides the initial, high-resolution overview of the proton environment.

  • Expected Signals & Interpretation:

    • Ethyl Ester Group: A characteristic quartet (~4.2-4.4 ppm, 2H) for the methylene (-OCH₂-) group coupled to a triplet (~1.3-1.4 ppm, 3H) for the methyl (-CH₃) group.

    • 4-Methylphenyl (Tolyl) Group: A sharp singlet for the aryl methyl group (~2.3-2.4 ppm, 3H) and a pair of doublets in the aromatic region (~7.0-7.4 ppm, 4H total), characteristic of a 1,4-disubstituted benzene ring.

    • Vinyl Proton (=CH): A singlet typically observed downfield (~8.0-8.5 ppm). Its chemical shift is sensitive to the geometry and electronic environment.

    • Amine Proton (N-H): A broad singlet, often found far downfield (~10.0-11.0 ppm in DMSO-d₆), indicative of its involvement in intramolecular hydrogen bonding with the cyano or ester group. This signal disappears upon a D₂O shake, providing definitive confirmation.

Carbon (¹³C) NMR Spectroscopy

¹³C NMR confirms the carbon skeleton and the presence of key functional groups.

  • Expected Signals & Interpretation:

    • Carbonyl Carbon (C=O): In the range of 163-168 ppm.

    • Nitrile Carbon (C≡N): A sharp signal around 116-120 ppm.

    • Enamine Carbons: Two signals for the C=C bond. The carbon bonded to the nitrogen (C-3) appears around 150-160 ppm, while the cyano-substituted carbon (C-2) is found significantly upfield, around 95-100 ppm.[3]

    • Ethyl & Tolyl Carbons: Signals corresponding to the ethyl group (~62 ppm for -OCH₂- and ~14 ppm for -CH₃) and the tolyl group (aromatic carbons and the methyl carbon at ~21 ppm) will be present.

2D NMR for Unambiguous Connectivity

While 1D NMR provides a strong foundation, 2D NMR techniques like HSQC and HMBC are essential for creating a self-validating dataset by definitively linking atoms.

  • Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton to its directly attached carbon, confirming C-H bonds.

  • Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most powerful experiment for this structure. It reveals 2- and 3-bond correlations between protons and carbons. Key expected correlations that lock in the structure include:

    • The N-H proton showing a correlation to the vinyl carbons (C-2 and C-3) and the ipso-carbon of the tolyl ring.

    • The vinyl proton showing correlations to the nitrile carbon (C-2), the carbonyl carbon (C-1), and the ipso-carbon of the tolyl ring.

    • The -OCH₂- protons showing a correlation to the carbonyl carbon (C-1).

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Key HMBC Correlations for Structural Confirmation", fontcolor="#202124"]; node [shape=plaintext, fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [color="#5F6368", len=2.5];

// Define nodes with positions C1 [label="C=O", pos="0,1!"]; O_Et [label="O-Et", pos="-1,1.5!"]; C2 [label="Cα(CN)", pos="1,0!"]; C3 [label="Cβ", pos="2,1!"]; NH [label="N-H", pos="3,1.5!"]; Tolyl [label="Tolyl", pos="4,1!"]; CN [label="C≡N", pos="1.5,-0.75!"]; H_vinyl [label="H_vinyl", pos="1.5,1.75!"];

// Define edges for bonds C1 -- O_Et [style=solid, color="#202124"]; C1 -- C2 [style=solid, color="#202124"]; C2 -- C3 [style=double, color="#202124"]; C2 -- CN [style=solid, color="#202124"]; C3 -- NH [style=solid, color="#202124"]; C3 -- H_vinyl [style=solid, color="#202124"]; NH -- Tolyl [style=solid, color="#202124"];

// Define edges for HMBC correlations NH -- C2 [style=dashed, color="#EA4335", arrowhead=vee]; NH -- C3 [style=dashed, color="#EA4335", arrowhead=vee]; NH -- Tolyl [style=dashed, color="#EA4335", arrowhead=vee, label=" ipso-C", fontcolor="#EA4335", fontsize=9]; H_vinyl -- C1 [style=dashed, color="#4285F4", arrowhead=vee]; H_vinyl -- C2 [style=dashed, color="#4285F4", arrowhead=vee]; H_vinyl -- Tolyl [style=dashed, color="#4285F4", arrowhead=vee, label=" ipso-C", fontcolor="#4285F4", fontsize=9]; } } Key HMBC correlations confirming molecular connectivity.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer. Ensure adequate signal-to-noise. For ¹³C, a sufficient number of scans (e.g., 1024 or more) may be required.

  • D₂O Exchange: For the ¹H NMR in DMSO-d₆, after initial acquisition, add one drop of D₂O, shake the tube gently, and re-acquire the spectrum to confirm the exchangeable N-H proton.

  • 2D Spectra Acquisition: Acquire standard gHSQC and gHMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz, which is typical for 2-3 bond C-H correlations.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

Technique Parameter Expected Chemical Shift / Value (ppm) Structural Information Confirmed
¹H NMR Ethyl -CH₃~1.3-1.4 (t)Presence of ethyl ester
Ethyl -OCH₂-~4.2-4.4 (q)Presence of ethyl ester
Tolyl -CH₃~2.3-2.4 (s)Presence and regiochemistry of tolyl group
Tolyl Ar-H~7.0-7.4 (2 x d)1,4-disubstituted aromatic ring
Vinyl =CH~8.0-8.5 (s)Enamine C=C bond
Amine N-H~10.0-11.0 (br s)Enamine N-H, intramolecular H-bonding
¹³C NMR C=O~163-168Ester carbonyl
C-3 (=C-N)~150-160Enamine carbon β to ester
C≡N~116-120Nitrile group
C-2 (=C-CN)~95-100Enamine carbon α to ester
Typical chemical shifts based on literature precedent.[3][4][5][6]

Corroborative Analysis: IR Spectroscopy & Mass Spectrometry

While NMR provides the structural skeleton, IR and MS offer rapid confirmation of functional groups and molecular formula, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is a fast, non-destructive technique perfect for identifying key functional groups.

  • Key Vibrational Frequencies:

    • N-H Stretch: A medium-to-sharp band around 3200-3400 cm⁻¹. Its position and shape can indicate the extent of hydrogen bonding.

    • C≡N Stretch: A sharp, intense absorption at ~2200-2220 cm⁻¹. This is a highly characteristic band.

    • C=O Stretch: A very strong, sharp absorption at ~1680-1710 cm⁻¹.

    • C=C Stretch: A strong band in the 1600-1650 cm⁻¹ region, often coupled with aromatic ring vibrations.

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation, further structural evidence. High-Resolution Mass Spectrometry (HRMS) is the preferred method.

  • Expected Data:

    • Molecular Ion Peak [M+H]⁺: For Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate (C₁₃H₁₄N₂O₂), the expected exact mass for the protonated molecule is 231.1134. HRMS should confirm this mass to within 5 ppm, validating the molecular formula.[7]

    • Fragmentation Pattern: Key fragments may include the loss of an ethoxy radical (•OCH₂CH₃) or the cleavage of the N-tolyl bond, providing further pieces to the structural puzzle.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

When absolute, unambiguous structural proof is required—for publication, patent filing, or when stereochemistry is in doubt—SCXRD is the definitive technique.[8][9] It provides a precise 3D map of the atoms in the solid state.

Expertise in Practice: Growing diffraction-quality single crystals can be the most challenging step. Slow evaporation of a solvent in which the compound is moderately soluble (e.g., ethanol, ethyl acetate, or a mixture with hexane) is the most common and effective method.

What SCXRD Confirms:
  • Connectivity: It shows the exact bonding arrangement, leaving no doubt about the overall structure.

  • Tautomer: It will definitively show the enamine tautomer and rule out the imine form.

  • Stereochemistry: It provides an unambiguous assignment of the E or Z configuration around the C=C double bond.[10] The planarity of the enamine system is also confirmed.[11]

  • Conformation & Intermolecular Interactions: It reveals the solid-state conformation and details of packing, including any intermolecular hydrogen bonds that stabilize the crystal lattice.[12]

Experimental Protocol: SCXRD
  • Crystal Growth: Dissolve the purified compound in a suitable solvent or solvent system to near saturation. Allow the solvent to evaporate slowly and undisturbed over several days in a loosely covered vial.

  • Crystal Selection & Mounting: Select a single, well-formed crystal with sharp edges and no visible defects under a microscope. Mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected, typically using Mo Kα radiation.

  • Structure Solution and Refinement: The collected data is used to solve the phase problem and generate an initial electron density map. The model is then refined to best fit the experimental data, yielding the final structure with precise atomic coordinates, bond lengths, and angles.

Comparative Guide & Recommended Workflow

No single technique is sufficient on its own. A logical, multi-faceted approach is required for efficient and rigorous characterization.

Technique Primary Role Strengths Limitations
NMR Skeleton ElucidationProvides detailed connectivity, stereochemical information, and dynamic information in solution.Can be complex to interpret fully; may not distinguish subtle isomeric differences without extensive 2D analysis.
IR Functional Group IDFast, simple, non-destructive, excellent for confirming key functional groups (C≡N, C=O, N-H).Provides limited information on the overall molecular skeleton.
HRMS Formula ConfirmationProvides highly accurate molecular weight, confirming the elemental composition.[13]Gives no information on connectivity or stereochemistry; isomers are indistinguishable.
SCXRD Absolute StructureUnambiguous 3D structure, including absolute stereochemistry and solid-state interactions.[14][15]Requires a suitable single crystal, which can be difficult and time-consuming to obtain.

G Recommended Analytical Workflow cluster_0 Synthesis Synthesis & Purification Initial_Checks Initial Checks: IR & ¹H NMR MS_Confirm Molecular Formula Confirmation: HRMS Full_NMR Full Structural Elucidation: ¹³C & 2D NMR (HMBC, HSQC) Decision Is Structure Unambiguous? SCXRD Absolute Confirmation: Single-Crystal X-ray Diffraction Final Confirmed Structure

Conclusion

Confirming the structure of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate derivatives requires a synergistic application of modern analytical techniques. The process begins with rapid, high-information-content methods like ¹H NMR and IR to provide a preliminary structural hypothesis and confirm the presence of key functionalities. This is immediately followed by HRMS to validate the elemental composition. For a robust and defensible assignment, detailed 2D NMR experiments are non-negotiable as they provide the definitive connectivity map in solution. Finally, for absolute proof, particularly for novel derivatives or when subtle stereochemical questions arise, single-crystal X-ray diffraction stands as the ultimate arbiter of the three-dimensional structure in the solid state. Following this multi-technique, self-validating workflow ensures the highest degree of scientific integrity and provides a solid foundation for any further investigation into the chemistry and application of these valuable compounds.

References

  • Study of the cyanoacrylate fuming mechanism by matrix-assisted laser desorption/ionization mass spectrometry. PubMed. Available at: [Link]

  • Enamine. Wikipedia. Available at: [Link]

  • Understanding the agglomerate crystallisation of hexamine through X-ray microscopy and crystallographic modelling. ScienceDirect. Available at: [Link]

  • X-ray crystallographic structure of (-)mycousnine enamine. ResearchGate. Available at: [Link]

  • X-ray crystal structures of new chiral enaminones from 2,4-pentanedione and their heterocyclic derivatives. ResearchGate. Available at: [Link]

  • Molecular weights of poly(butyl cyanoacrylate) nanoparticles determined by mass spectrometry and size exclusion chromatography. ResearchGate. Available at: [Link]

  • Study of the Cyanoacrylate Fuming Mechanism by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. National Institute of Justice. Available at: [Link]

  • An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors in fragment-based drug discovery. The University of Bath's research portal. Available at: [Link]

  • Chemical Imaging of Cyanoacrylate-Fumed Fingerprints by Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Imaging. Dialnet. Available at: [Link]

  • Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. ResearchGate. Available at: [Link]

  • Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). PMC. Available at: [Link]

  • Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Single-Crystal X-ray Structures of Sterically Hindered Three Half-Sandwich (η6-p-Cymene)ruthenium(II) Schiff Base Complexes: Catalytic Applications in Selective Monoalkylation of Amines and Synthesis of Amides. ACS Publications. Available at: [Link]

  • 2-cyano-3-(N-methylanilino)acrylic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophene-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. IUCr. Available at: [Link]

  • Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent. RSC Publishing. Available at: [Link]

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  • Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • Synthesis, spectroscopic and structural evaluation of ethyl 2-cyano-3-{5-[(4-nitro-benzoyl)-hydrazonomethyl]-1H-pyrrol-2-yl}-acrylate using experimental and theoretical approaches. Semantic Scholar. Available at: [Link]

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Sources

Comparative

A Senior Application Scientist's Guide to In Vitro Evaluation of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate Derivatives for Anticancer Potential

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro testing of a novel series of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate derivatives....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro testing of a novel series of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate derivatives. The core objective is to present a comparative analysis of their potential as anticancer agents, supported by detailed experimental protocols and data interpretation strategies. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and a clear understanding of the structure-activity relationships within this chemical series.

The 2-cyanoacrylate scaffold is a recognized pharmacophore present in various compounds with diverse biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2] Derivatives of Ethyl 2-cyano-3-arylacrylate, in particular, have demonstrated promising cytotoxic effects against several human cancer cell lines, making this class of compounds a fertile ground for novel drug discovery.[3] This guide will focus on a systematic approach to evaluating the cytotoxic and apoptotic potential of newly synthesized derivatives.

Comparative Overview of Test Derivatives

For the purpose of this guide, we will consider a parent compound, Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate (ECMPA), and three hypothetical derivatives with modifications on the phenyl ring. These modifications are selected to explore the effects of electron-donating and electron-withdrawing groups on biological activity.

Compound IDR-Group (Substitution at para-position)Molecular FormulaMolecular Weight ( g/mol )
ECMPA -CH₃ (Parent)C₁₃H₁₄N₂O₂230.26
ECMPA-OH -OHC₁₂H₁₂N₂O₃232.24
ECMPA-Cl -ClC₁₂H₁₁ClN₂O₂250.68
ECMPA-NO₂ -NO₂C₁₂H₁₁N₃O₄261.24

In Vitro Testing Workflow: From Cytotoxicity to Mechanism of Action

A logical and stepwise approach is crucial for the efficient evaluation of novel compounds. The workflow should begin with a broad screening for cytotoxicity to identify active compounds and determine their potency. Subsequent assays should then be employed to elucidate the underlying mechanism of cell death, such as the induction of apoptosis.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis cluster_3 Outcome A Derivative Synthesis (ECMPA, -OH, -Cl, -NO₂) B Cell Viability/Cytotoxicity Assay (MTT Assay) A->B C Determine IC₅₀ Values B->C D Apoptosis vs. Necrosis Assay (Annexin V-FITC / PI Staining) C->D Select most potent derivatives E Quantify Apoptotic Cell Population D->E F Protein Expression Analysis (Western Blot for Bax, Bcl-2) E->F Confirm apoptosis is the primary mechanism G Determine Bax/Bcl-2 Ratio F->G H Structure-Activity Relationship (SAR) G->H

Caption: In Vitro Anticancer Drug Discovery Workflow.

Phase 1: Cell Viability and Cytotoxicity Screening (MTT Assay)

The initial step is to assess the general cytotoxicity of the derivatives against one or more cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[4] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[5][6] The intensity of the purple color is directly proportional to the number of living cells.[4]

Experimental Protocol: MTT Assay

This protocol is adapted from established methodologies.[5][7]

  • Cell Culture:

    • Select appropriate human cancer cell lines. For this guide, we will use A549 (lung carcinoma) and HT-29 (colorectal adenocarcinoma), which are commonly used for anticancer screening.[3]

    • Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well flat-bottom plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test derivatives (e.g., 10 mM in DMSO).

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Replace the medium in the wells with 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

    • Incubate for 48 hours.

  • MTT Incubation and Solubilization:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[5]

    • Incubate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.[5]

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

    • Leave the plate at room temperature in the dark for at least 2 hours, or overnight in the incubator, to ensure complete solubilization.[5][7]

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[4]

    • Use a reference wavelength of 630-650 nm to reduce background noise.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = [(OD_Treated - OD_Blank) / (OD_Control - OD_Blank)] * 100

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits cell growth by 50%.

Comparative Data: IC₅₀ Values (µM)

The following table presents hypothetical IC₅₀ values for our derivative series against two cancer cell lines. Doxorubicin, a standard chemotherapy drug, is used as a positive control.[3]

Compound IDA549 (Lung Carcinoma) IC₅₀ (µM)HT-29 (Colorectal Adenocarcinoma) IC₅₀ (µM)
ECMPA 35.241.5
ECMPA-OH 28.732.1
ECMPA-Cl 15.418.9
ECMPA-NO₂ 9.812.3
Doxorubicin 0.81.1

Interpretation: From this primary screen, a clear structure-activity relationship emerges. The introduction of electron-withdrawing groups (-Cl, -NO₂) at the para-position of the phenyl ring appears to enhance cytotoxic potency, with ECMPA-NO₂ being the most active derivative in this series. These potent derivatives are prioritized for further mechanistic studies.

Phase 2: Elucidating the Mechanism of Cell Death (Annexin V/PI Assay)

Once cytotoxic activity is confirmed, it is essential to determine whether the compounds induce apoptosis (programmed cell death) or necrosis (uncontrolled cell death). The Annexin V-FITC and Propidium Iodide (PI) assay is a gold-standard method for this differentiation.[8]

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can label early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[10]

Experimental Protocol: Annexin V-FITC/PI Staining by Flow Cytometry

This protocol is based on standard procedures.[9]

  • Cell Treatment:

    • Seed A549 cells in 6-well plates and grow to ~70% confluency.

    • Treat the cells with the IC₅₀ concentration of the most potent derivatives (e.g., ECMPA-Cl and ECMPA-NO₂) for 24 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

    • Wash the cells (1-5 x 10⁵) with cold PBS and centrifuge.[9]

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[11]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (working concentration of 50 µg/mL).[9]

    • Incubate for 15 minutes at room temperature in the dark.[11]

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • FITC is detected in the FL1 channel (green fluorescence) and PI in the FL2 channel (red fluorescence).

    • The results will quadrant the cell population:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Comparative Data: Apoptosis Induction
Treatment (at IC₅₀)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Untreated Control 95.12.52.4
ECMPA-Cl 45.335.818.9
ECMPA-NO₂ 30.748.221.1

Interpretation: Both ECMPA-Cl and ECMPA-NO₂ significantly increase the population of early and late apoptotic cells compared to the control. This strongly suggests that their cytotoxic effect is primarily mediated through the induction of apoptosis.

Phase 3: Investigating the Intrinsic Apoptosis Pathway (Bax/Bcl-2 Ratio)

Many chemotherapeutic agents induce apoptosis via the intrinsic or mitochondrial pathway. This pathway is tightly regulated by the Bcl-2 family of proteins.[12] Bax is a pro-apoptotic protein that promotes mitochondrial outer membrane permeabilization (MOMP), while Bcl-2 is an anti-apoptotic protein that inhibits this process.[13] The ratio of Bax to Bcl-2 is considered a critical determinant of a cell's susceptibility to apoptosis; a high Bax/Bcl-2 ratio favors cell death.[14]

G cluster_0 cluster_1 Mitochondrial Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade Compound ECMPA Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Permabilization Bax->Mito Promotes Permeabilization CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The Intrinsic Apoptosis Pathway regulated by Bcl-2 family proteins.

Experimental Protocol: Western Blot for Bax and Bcl-2
  • Protein Extraction: Treat A549 cells with the IC₅₀ concentration of ECMPA-NO₂ for 24 hours. Lyse the cells using RIPA buffer containing protease inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands and capture the image using a chemiluminescence imaging system.

  • Analysis: Perform densitometry analysis on the bands to quantify the relative expression levels of Bax and Bcl-2, normalized to the loading control. Calculate the Bax/Bcl-2 ratio.

Comparative Data: Protein Expression Ratios
Treatment (at IC₅₀)Relative Bax ExpressionRelative Bcl-2 ExpressionBax/Bcl-2 Ratio
Untreated Control 1.01.01.0
ECMPA-NO₂ 2.80.47.0

Interpretation: Treatment with the ECMPA-NO₂ derivative leads to a significant upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-2. This results in a 7-fold increase in the Bax/Bcl-2 ratio, strongly indicating that the compound induces apoptosis through the intrinsic mitochondrial pathway.

Conclusion and Future Directions

This guide outlines a systematic in vitro strategy for the evaluation of novel Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate derivatives. The presented data, though hypothetical, illustrates a clear structure-activity relationship where cytotoxicity is enhanced by electron-withdrawing substituents. The most potent compound, ECMPA-NO₂, was shown to exert its anticancer effect by inducing apoptosis via the intrinsic pathway, as evidenced by an increased Bax/Bcl-2 ratio.

Future studies should expand on these findings by:

  • Screening against a broader panel of cancer cell lines, including drug-resistant variants.

  • Investigating effects on other hallmarks of cancer, such as cell cycle progression, migration, and invasion.

  • Confirming the activation of downstream executioner caspases (e.g., Caspase-3) to solidify the mechanism of apoptosis.

  • Conducting in vivo studies in animal models to evaluate the efficacy and safety of the most promising lead compounds.

By following this structured, evidence-based approach, researchers can efficiently identify and characterize novel anticancer drug candidates from this promising chemical series.

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  • Khaled, A. R., & Durum, S. K. (2002). Bax-induced apoptotic cell death. Proceedings of the National Academy of Sciences, 99(23), 14680-14682. Retrieved from [Link]

  • S, M., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2298. Retrieved from [Link]

  • Pires, W. C., & et al. (2004). Cytotoxic effects of cyanoacrylates used as retrograde filling materials: an in vitro analysis. Brazilian Dental Journal, 15(3), 195-200. Retrieved from [Link]

  • In-vitro anticancer activity (Growth Inhibition). (n.d.). ResearchGate. Retrieved from [Link]

  • Song, B., et al. (2007). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. Chinese Journal of Organic Chemistry, 27(5), 651-655. Retrieved from [Link]

  • Madhavi, K., & Ramanamma, K. V. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. International Journal of Current Microbiology and Applied Sciences, 5(1), 364-375. Retrieved from [Link]

  • Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate. (n.d.). PubChem. Retrieved from [Link]

  • Sun, Y., et al. (2023). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazole. Molecules, 28(7), 3105. Retrieved from [Link]

  • Zhan, Y., et al. (2015). Studies on the Synthesis, Structure and Biological Activities of Novel Arylaminoformyl-containing 1-Cyano-1-cycloproane Carboxylic Acid Amides Based on Ugi Reaction. Acta Chimica Sinica, 73(11), 1162-1168. Retrieved from [Link]

  • Kim, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936. Retrieved from [Link]

  • ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate. (n.d.). NextSDS. Retrieved from [Link]

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Validation

Reproducibility in Kinase Inhibitor Scaffolding: A Comparative Guide to Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate

As drug development professionals push the boundaries of targeted oncology, the synthesis of 4-anilinoquinoline-3-carbonitrile derivatives has become a cornerstone in developing irreversible Epidermal Growth Factor Recep...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals push the boundaries of targeted oncology, the synthesis of 4-anilinoquinoline-3-carbonitrile derivatives has become a cornerstone in developing irreversible Epidermal Growth Factor Receptor (EGFR) and HER-2 kinase inhibitors. The critical intermediate in this pathway is Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate (also known as ethyl 2-cyano-3-(p-tolylamino)acrylate).

This guide objectively evaluates the reproducibility, mechanistic advantages, and experimental handling of this specific cyano-acrylate intermediate compared to traditional malonate-based alternatives.

Mechanistic Causality: Why the Cyano-Acrylate Scaffold?

When designing EGFR inhibitors, the choice of the intermediate dictates the final 3-position substituent on the quinoline ring. The condensation of p-toluidine with ethyl (ethoxymethylene)cyanoacetate (EMCA) yields the cyano-acrylate intermediate, which cyclizes into a 3-cyanoquinoline. Alternatively, using diethyl (ethoxymethylene)malonate (EMME) yields a 3-carboxylate quinoline.

The Biological Imperative: X-ray crystallography and homology modeling of the EGFR kinase domain reveal that the ATP-binding pocket is highly sensitive to steric bulk at the quinoline 3-position. The compact cyano group generated by our target intermediate effectively displaces a structural water molecule and forms a critical hydrogen bond with the Thr830 residue . In contrast, the bulky ester group derived from the EMME alternative causes a severe steric clash, rendering the resulting compounds virtually inactive against EGFR .

Mechanism EGFR EGFR Kinase Domain ATP ATP Binding Pocket EGFR->ATP Water Structural Water ATP->Water Native State Cyano 3-Cyanoquinoline (Target Scaffold) Cyano->ATP Displaces Water (H-bonds Thr830) Ester 3-Esterquinoline (Alternative) Ester->ATP Steric Clash (Poor Affinity)

Binding mechanism comparing 3-cyano vs 3-ester quinoline scaffolds in EGFR.

Comparative Performance & Reproducibility Data

The synthesis relies on a modified Gould-Jacobs reaction. While the initial condensation is universally robust, the thermal cyclization is notoriously sensitive to temperature gradients and solvent choice. The electron-donating methyl group on the p-toluidine derivative slightly enriches the aromatic ring's electron density compared to unsubstituted aniline, lowering the activation energy for the electrophilic ring closure and improving overall reproducibility.

Table 1: Quantitative Comparison of Intermediates and Outcomes
Scaffold IntermediateReagentsCondensation YieldCyclization TempCyclization YieldEGFR IC₅₀ (Final Drug)
Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate p-Toluidine + EMCA92 - 95%250 - 260 °C65 - 72%< 10 nM (Potent)
Diethyl 2-[((4-methylphenyl)amino)methylene]malonate p-Toluidine + EMME90 - 94%240 - 250 °C70 - 78%> 1000 nM (Inactive)
Ethyl 2-cyano-3-(phenylamino)prop-2-enoate Aniline + EMCA88 - 91%250 - 260 °C55 - 60%~ 50 nM (Moderate)

Data synthesized from established structure-activity relationship (SAR) studies on 4-anilinoquinoline-3-carbonitriles .

Self-Validating Experimental Methodologies

To ensure absolute reproducibility, the following protocols are designed as self-validating systems. Intrinsic physical changes (e.g., vapor condensation cessation, specific precipitation behaviors) act as real-time analytical checkpoints, minimizing the need for constant external sampling.

Synthesis A p-Toluidine + EMCA B Ethyl 2-cyano-3-[(4-methylphenyl) amino]prop-2-enoate A->B Condensation (-EtOH) C Thermal Cyclization (Dowtherm A, 250°C) B->C Heat D 6-Methyl-4-oxo-1,4-dihydro quinoline-3-carbonitrile C->D Ring Closure (-EtOH)

Synthesis workflow of the 3-cyanoquinoline core via thermal cyclization.

Protocol A: Condensation (Synthesis of the Intermediate)

Objective: Synthesize Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate with >95% purity.

  • Reagent Assembly: Combine 1.0 equivalent of p-toluidine with 1.05 equivalents of ethyl (ethoxymethylene)cyanoacetate (EMCA) in a round-bottom flask.

  • Solvent Selection (Causality): Add toluene as a cosolvent (approx. 3 volumes). Toluene acts as an azeotropic agent. By attaching a Dean-Stark trap, the ethanol byproduct generated during condensation is continuously removed, driving the equilibrium entirely to the right.

  • Heating & Self-Validation: Reflux the mixture at 110 °C.

    • Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is complete when ethanol ceases to collect in the trap (typically 2-3 hours). This physical cessation guarantees >95% conversion without requiring HPLC verification.

  • Isolation: Cool the mixture to 0-5 °C. The product will spontaneously crystallize. Filter and wash with cold hexane to yield a highly pure, off-white solid.

Protocol B: Thermal Cyclization (Gould-Jacobs Reaction)

Objective: Convert the intermediate into 6-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

  • Matrix Preparation (Causality): The cyclization requires extreme heat (250 °C) to overcome the activation energy barrier of the deactivated aromatic ring. Standard solvents boil too low, and neat heating causes localized charring. Therefore, suspend the intermediate in Dowtherm A (a eutectic mixture of 26.5% diphenyl ether and 73.5% biphenyl) . This ensures uniform heat transfer and prevents thermal degradation.

  • Execution: Heat the suspension rapidly to 250-260 °C under a nitrogen atmosphere to prevent oxidative side reactions.

  • Self-Validation: Equip the setup with a short-path distillation head. As the ring closes, a second equivalent of ethanol is expelled.

    • Validation Checkpoint: The distillation of ethanol at the head temperature of ~78 °C confirms the cyclization is actively occurring. Once the head temperature drops back to ambient, the cyclization is complete (usually 1-1.5 hours).

  • Precipitation: Allow the Dowtherm A mixture to cool to 90 °C, then slowly pour it into vigorously stirred hexanes (or heptane). The drastic shift in polarity forces the quinoline product to precipitate quantitatively. Filter and wash extensively with hexanes to remove residual Dowtherm A.

Conclusion

While alternative intermediates like EMME offer slightly easier cyclization profiles, they fail to produce the critical 3-cyano pharmacophore required for potent EGFR kinase inhibition. By utilizing Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate and strictly controlling the thermodynamics of the Gould-Jacobs cyclization through eutectic heat-transfer fluids (Dowtherm A) and azeotropic driving forces, researchers can achieve highly reproducible, scalable yields of this vital oncology scaffold.

References

  • Wissner, A., et al. (2000). "4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors." Journal of Medicinal Chemistry, 43(17), 3244-3256. URL:[Link]

  • Wissner, A., et al. (2003). "Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2)." Journal of Medicinal Chemistry, 46(1), 49-63. URL:[Link]

  • Wissner, A., & Tsou, H. R. (2004). "Process for the preparation of 7-substituted-3 quinolinecarbonitriles." US Patent 6,780,996 B2.

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate

For researchers and drug development professionals, handling reactive organic intermediates requires a deep understanding of both the molecule's chemical behavior and its toxicological profile. Ethyl 2-cyano-3-[(4-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, handling reactive organic intermediates requires a deep understanding of both the molecule's chemical behavior and its toxicological profile. Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate (CAS 59746-98-4)—often utilized as a versatile building block in heterocyclic synthesis—presents specific acute toxicity and irritation hazards[1].

This guide provides a self-validating system for Personal Protective Equipment (PPE) selection, operational handling, and disposal, designed to ensure absolute safety and compliance in the laboratory environment.

Mechanistic Hazard Assessment (The "Why")

To select appropriate PPE, we must first understand the causality behind the chemical's hazards. Do not treat this compound as a benign powder; its structural motifs dictate strict handling parameters[2].

  • Aromatic Amine Toxicity via Hydrolysis: This molecule is a "push-pull" alkene. While the electron-donating p-toluidine moiety and the electron-withdrawing cyano/ester groups stabilize the enamine, hydrolysis in the presence of ambient moisture, acidic/basic lab conditions, or human sweat can liberate free p-toluidine[3]. This aromatic amine is a known skin penetrant and hematotoxin (risking methemoglobinemia). Therefore, dermal protection is a critical barrier against systemic toxicity, not just local irritation.

  • Electrophilic Reactivity: The cyanoacrylate-like structural framework can undergo Michael addition with biological nucleophiles (e.g., sulfhydryl groups in skin proteins or corneal tissue), leading to contact dermatitis and severe eye irritation.

  • Aerosolization Risk: As a fine solid powder, particulates can easily become airborne during weighing, leading to specific target organ toxicity via respiratory irritation.

Quantitative Hazard & PPE Matrix

The following table summarizes the quantitative hazard data and the corresponding mechanistic rationale for PPE selection based on established GHS classifications for this compound class[4].

Hazard CodeHazard DescriptionMechanistic RationaleRequired PPE Countermeasure
H302, H312, H332 Harmful if swallowed, in contact with skin, or inhaledp-Toluidine degradation products undergo rapid transdermal absorption.Double-layered nitrile (min 0.11mm) or butyl rubber gloves.
H315 Causes skin irritationElectrophilic backbone reacts with skin protein nucleophiles.Tyvek sleeves; fully buttoned FR lab coat.
H319 Causes serious eye irritationReactive functional groups cause severe, immediate corneal irritation.ANSI Z87.1+ tight-fitting chemical splash goggles.
H335 / H336 May cause respiratory irritation / drowsinessFine powder aerosolization easily bypasses standard mucosal defenses.Certified chemical fume hood; N95/P100 mask if outside hood.
Core Personal Protective Equipment (PPE) Protocol

Based on the mechanistic risks outlined above, implement the following PPE standards:

  • Dermal Protection (Gloving Strategy): Standard latex is highly permeable to aromatic amines and is strictly prohibited. Use nitrile gloves for incidental contact. If handling large quantities (>10g) or making solutions with penetrating solvents (e.g., DMSO, DMF), upgrade to butyl rubber gloves . Causality: Butyl rubber provides superior chemical resistance to aromatic and amine-containing compounds, preventing transdermal absorption.

  • Ocular Protection: Wear tight-fitting chemical splash goggles . Standard safety glasses with side shields are inadequate because airborne reactive dust can bypass the shields and react with the moisture of the eye.

  • Respiratory Protection: All open handling must occur within a certified chemical fume hood (face velocity 80-120 fpm).

Operational Workflow & Handling Methodology

To ensure absolute containment, utilize the following self-validating transfer protocol.

SafeHandling Start Pre-Operation Verify Fume Hood & PPE Weighing Weighing Anti-static boat, sash down Start->Weighing Transfer Transfer Closed vessel transport Weighing->Transfer Reaction Reaction Setup Inert atmosphere (N2/Ar) Transfer->Reaction Spill Spill Detected? Reaction->Spill Decon Decontamination Solvent wash to waste Spill->Decon No Emergency Emergency Protocol Evacuate & Contain Spill->Emergency Yes

Operational workflow for handling Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate.

Step-by-Step Self-Validating Protocol
  • Preparation: Verify fume hood airflow monitors indicate safe operation. Clear the workspace of incompatible materials (strong oxidizers, strong acids). Don all required PPE.

  • Tare & Seal (Validation Check 1): Place an anti-static weigh boat inside a sealable secondary container (e.g., a screw-cap glass jar). Tare the entire system on the analytical balance. Causality: Anti-static boats prevent the reactive powder from dispersing via static repulsion.

  • Dispense: Carefully dispense the chemical into the weigh boat using a static-free spatula, keeping the hood sash below your breathing zone.

  • Seal & Weigh (Validation Check 2): Seal the secondary container inside the fume hood. Record the mass.

  • Transport & Re-weigh (Validation Check 3): Move the sealed container to the reaction hood. Re-weigh the sealed container before opening. Causality: An identical mass confirms zero particulate loss or environmental exposure during transit, validating the physical integrity of the transfer.

  • Decontamination: Rinse all spatulas and glassware with a compatible solvent (e.g., acetone) directly into a designated hazardous waste container.

Spill Response and Disposal Plan
  • Minor Spill Containment (< 50g): Do not sweep the dry powder, as this induces aerosolization. Cover the spill with damp absorbent pads to suppress dust. Carefully scoop the material into a chemically resistant, sealable waste container. Wash the area with soap and water, followed by an ethanol wipe to remove residual organic traces.

  • Waste Segregation: Dispose of solid residue as "Halogen-Free Organic Solid Waste." If the compound is in solution, segregate the waste based on the primary solvent. Label the waste container clearly with "CAS 59746-98-4", "Contains Aromatic Amines", and the GHS07 exclamation mark pictogram.

References
  • NextSDS. "ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate — Chemical Substance Information." (Contains cross-referenced hazard data for CAS 59746-98-4). Available at:[Link]

  • NextSDS. "ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate — Chemical Substance Information." Available at:[Link]

Sources

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